Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a densely substituted heterocyclic in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a densely substituted heterocyclic intermediate that offers orthogonal reactivity handles for complex molecule synthesis. This whitepaper provides a comprehensive technical guide detailing its molecular properties, the mechanistic rationale behind its synthesis, and its downstream applications in transition-metal-catalyzed cross-coupling reactions.
Physicochemical Profiling & Quantitative Data
Understanding the fundamental properties of this pyrazole derivative is critical for predicting its behavior in synthetic workflows and biological systems. The presence of the electron-withdrawing nitro group at C5 and the electron-donating methyl group at C3 creates a unique push-pull electronic environment across the pyrazole core.
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
CAS Registry Number
1354703-64-2
Molecular Formula
C₆H₈IN₃O₂
Molecular Weight
281.05 g/mol
Core Scaffold
1H-Pyrazole
Key Functional Groups
N-Ethyl, C3-Methyl, C4-Iodo, C5-Nitro
(Data corroborated by chemical supplier databases[1][2])
The synthesis of 1-ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole typically proceeds via the electrophilic aromatic substitution (
SEAr
) of its non-iodinated precursor, 1-ethyl-3-methyl-5-nitro-1H-pyrazole.
Causality of Experimental Choices:
Regioselectivity: In the pyrazole ring, the C4 position is the most electron-rich carbon atom. Despite the strong deactivating effect of the C5-nitro group, electrophilic attack by an iodonium ion (
I+
) occurs exclusively at C4. This is due to the synergistic directing effects of the two nitrogen atoms and the C3-methyl group, which stabilize the Wheland intermediate at C4.
Reagent Selection: For deactivated pyrazoles, standard elemental iodine (
I2
) is often insufficiently reactive. Therefore, N-Iodosuccinimide (NIS) in the presence of an acidic catalyst, or an
I2
/Ceric Ammonium Nitrate (CAN) system, is employed to generate a highly reactive electrophilic iodine species[3].
Step-by-Step Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol for the C4-iodination of the pyrazole core is designed as a self-validating system, embedding QA/QC checkpoints directly into the workflow to guarantee structural fidelity.
Protocol: Electrophilic Iodination using NIS
Preparation: Dissolve 1.0 equivalent of 1-ethyl-3-methyl-5-nitro-1H-pyrazole in anhydrous acetonitrile (MeCN) under an argon atmosphere to prevent moisture-induced side reactions.
Activation: Add 0.1 equivalents of Trifluoroacetic Acid (TFA). Rationale: The acid protonates the succinimide byproduct, driving the equilibrium forward and enhancing the electrophilicity of NIS[3].
Halogenation: Add 1.2 equivalents of N-Iodosuccinimide (NIS) in three distinct portions over 30 minutes. Rationale: Portion-wise addition mitigates exothermic spikes and minimizes poly-halogenation or oxidative degradation.
Reaction Monitoring: Stir the mixture at 60°C for 12-16 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1).
Quenching: Cool to room temperature and quench with saturated aqueous sodium thiosulfate (
Na2S2O3
). Rationale:
Na2S2O3
reduces unreacted
I+
and
I2
to water-soluble iodide (
I−
), preventing product discoloration and downstream toxicity.
Extraction & Purification: Extract with ethyl acetate (3x), wash with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel flash chromatography.
Self-Validation (QA/QC):
LC-MS: Confirm the presence of the molecular ion peak corresponding to the molecular weight of 281.05 g/mol (m/z [M+H]+ ≈ 282.0).
1H-NMR: The definitive proof of successful C4-iodination is the complete disappearance of the C4-proton singlet (typically observed around 6.5–7.0 ppm in the starting material).
Workflow Visualization
The following diagram illustrates the logical progression from raw material to validated product, highlighting the critical QA/QC bottleneck.
Synthetic workflow and validation logic for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Downstream Applications in Drug Development
The strategic placement of the iodine atom at the C4 position transforms this molecule into a highly versatile building block for drug development.
Palladium-Catalyzed Cross-Coupling: The C-I bond is highly reactive in transition-metal catalysis. This intermediate readily undergoes Suzuki-Miyaura coupling with arylboronic acids, Negishi coupling with organozinc reagents, and Sonogashira coupling with terminal alkynes to yield complex 4-substituted pyrazoles[4][5]. The iodo group is significantly more reactive than a bromo or chloro analog, allowing these couplings to proceed under milder conditions and lower catalyst loading[4].
Orthogonal Functionalization: Following cross-coupling at C4, the C5-nitro group can be selectively reduced (e.g., using
Pd/C
and
H2
, or Iron/HCl) to an amine. This newly formed 5-amino group can then be utilized for amide coupling or to build fused bicyclic systems (e.g., pyrazolo-pyrimidines), which are ubiquitous in kinase inhibitor design.
Comprehensive Thermodynamic Stability Profile of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: A Mechanistic Guide
Executive Summary The compound 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 1354703-64-2) represents a highly functionalized heterocyclic scaffold with profound implications in both energetic materials engineering an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 1354703-64-2) represents a highly functionalized heterocyclic scaffold with profound implications in both energetic materials engineering and pharmaceutical drug development. Because the pyrazole core is fully substituted, the molecule exists in a state of significant steric tension. Understanding its thermodynamic stability is paramount for predicting its reactivity, ensuring safe scale-up handling, and optimizing its use as an intermediate in cross-coupling reactions.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, structural strain, and thermal decomposition kinetics of this specific pyrazole derivative, grounded in established thermochemical principles.
The thermodynamic stability of nitropyrazoles is intrinsically linked to their substitution patterns. In 1H-unsubstituted pyrazoles, tautomerization allows the molecule to adopt the lowest-energy conformation. However, the presence of the N1-ethyl group in 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole "locks" the tautomeric form, forcing the nitro group to permanently reside at the 5-position[1].
The "Double Buttressing" Effect
The stability sequence for mononitropyrazoles dictates that the 4-nitro isomer is thermodynamically more stable than the 5-nitro isomer, which in turn is more stable than the 3-nitro isomer[2]. In our target molecule, the C5-nitro group is subjected to a severe "double buttressing" effect:
N1-Ethyl Steric Bulk: The adjacent ethyl chain restricts the rotational freedom of the nitro group.
C4-Iodo van der Waals Radius: Iodine possesses a massive van der Waals radius (approx. 1.98 Å). Its placement at the C4 position creates an extreme steric clash with the adjacent C5-nitro group.
Because of this intense crowding, the C5-nitro group is forced out of the planar
π
-conjugation of the aromatic pyrazole ring. This loss of resonance stabilization significantly reduces the Bond Dissociation Energy (BDE) of the C5-NO₂ bond, making it the primary site of thermodynamic vulnerability[2].
Fig 1: Steric repulsions driving the reduction of C-NO2 bond dissociation energy in the pyrazole.
Thermal Decomposition Pathways
When subjected to elevated temperatures, the decomposition of highly functionalized nitropyrazoles is typically an exothermic, energetic process[3]. For 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, two primary competing pathways dictate its thermal degradation:
Pathway A: C-NO₂ Homolysis (Rate-Determining Step): As established, the steric strain weakens the C5-N bond. Thermal excitation leads to homolytic cleavage, releasing nitrogen dioxide (
NO2∙
) radicals. The pyrazole moiety itself is somewhat resistant to oxidation by
NO2
, which can lead to complex, multi-stage decomposition kinetics characterized by a low initial heat effect followed by rapid ring fragmentation[4].
Pathway B: C-I Bond Cleavage: The carbon-iodine bond is inherently weak (approx. 240 kJ/mol). While the C-NO₂ homolysis is the dominant thermal trigger for energetic runaway, the C-I bond is highly susceptible to photochemical degradation or transition-metal-induced insertion (which is why this molecule is a prized intermediate for Palladium-catalyzed cross-coupling)[1].
Self-Validating Analytical Protocol for Thermodynamic Profiling
To accurately determine the onset decomposition temperature (
Td
) and the activation energy (
Ea
) of the C-NO₂ homolysis, Simultaneous Thermal Analysis (STA)—combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—must be employed.
The following protocol is designed not just to yield data, but to ensure the data is intrinsically validated against instrumental artifacts.
Protocol: STA (TGA/DSC) Kinetic Profiling
Instrument Calibration (Self-Validation): Prior to analysis, calibrate the DSC sensor using a high-purity Indium standard (
Tm
= 156.6 °C,
ΔHm
= 28.45 J/g). Causality: Nitropyrazoles can exhibit subtle pre-decomposition endotherms (melting) overlapping with early exotherms. Absolute temperature accuracy is critical to deconvolve these signals.
Sample Preparation: Weigh precisely 1.5 to 2.0 mg of the pyrazole derivative into a standard 40
μ
L aluminum crucible (use alumina if temperatures >600 °C are anticipated). Causality: A low sample mass prevents explosive thermal runaway, ensuring uniform heat distribution across the sample bed and protecting the highly sensitive microbalance.
Atmosphere Control: Purge the furnace with dry Nitrogen (
N2
) at a continuous flow rate of 50 mL/min. Causality: An inert atmosphere suppresses premature oxidative degradation. Furthermore, the constant flow sweeps away evolved
NO2
and
I2
gases, preventing secondary auto-catalytic reactions from skewing the DSC baseline[3].
Thermal Ramping: Apply a strict linear heating rate of 5 °C/min from 25 °C to 400 °C. Causality: Slower heating rates minimize the thermal lag between the furnace and the sample, providing a highly accurate onset temperature (
Td
) for the initial bond cleavage[4].
Kinetic Modeling: Repeat the ramp at 2, 10, and 15 °C/min. Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method to the shift in exothermic peak temperatures to calculate the activation energy (
Ea
) of the decomposition.
Fig 2: Self-validating STA (TGA/DSC) experimental workflow for thermal decomposition analysis.
Quantitative Data & Comparative Stability
Because specific empirical TGA data for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is often proprietary to pharmaceutical synthesis routes, we can accurately frame its thermodynamic window by comparing it to heavily studied structural analogs in the energetic materials literature.
The introduction of alkyl groups (ethyl, methyl) generally lowers the melting point and slightly reduces thermal stability compared to fully nitrated analogs, while the iodo group introduces a heavy, polarizable mass that lowers the mass-based heat of formation[5].
Table 1: Comparative Thermodynamic Stability of Nitropyrazoles
Note: The estimated
Td
for our target compound is placed lower than the 4-nitro isomer due to the severe steric strain at the C5 position and the relatively weak C-I bond.
Conclusion & Operational Perspectives
1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a thermodynamically sensitive, highly functionalized molecule. Its stability is governed by the delicate balance between the electron-withdrawing nature of the nitro group and the extreme steric congestion caused by the adjacent iodine atom and ethyl chain.
For drug development professionals utilizing this compound as a building block:
Temperature Control: Synthetic steps involving this intermediate (e.g., Suzuki couplings utilizing the C4-iodo handle) should strictly avoid prolonged heating above 120 °C to prevent premature homolysis of the C5-NO₂ or C4-I bonds.
Nucleophilic Sensitivity: The twisted nature of the C5-nitro group makes it an excellent leaving group for Nucleophilic Aromatic Substitution (
SNAr
)[1]. If the target is to retain the nitro group, strongly nucleophilic conditions at elevated temperatures must be avoided.
Structural Elucidation of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: A Comprehensive Methodological Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers in Drug Development. Executive Summary The functionalized heterocycle 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) repr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers in Drug Development.
Executive Summary
The functionalized heterocycle 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) represents a highly versatile building block in medicinal chemistry and energetic materials. Its unique molecular architecture—combining an electron-rich pyrazole core with a highly polarizable iodine atom (a strong
σ
-hole donor) and a strongly electron-withdrawing nitro group (a
π
-hole and hydrogen bond acceptor)—makes its solid-state behavior exceptionally complex.
This technical guide provides a rigorous, self-validating protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystallization strategies, cryogenic data collection, and advanced structural refinement techniques, this whitepaper serves as an authoritative blueprint for characterizing highly functionalized, halogenated pyrazole derivatives[1][2].
Structural Rationale & Molecular Anatomy
Before initiating crystallization, it is critical to understand the stereoelectronic properties of the target molecule to predict its supramolecular packing and potential crystallographic challenges.
The C4-Iodine Atom (Halogen Bond Donor): The iodine atom possesses a region of positive electrostatic potential (the
σ
-hole) at its distal end, directly opposite the C–I covalent bond. This
σ
-hole drives highly directional halogen bonding (e.g., C–I···O or C–I···N interactions)[2][3].
The C5-Nitro Group (Acceptor): The nitro group acts as a potent electron-withdrawing group, deepening the
σ
-hole on the adjacent iodine atom while simultaneously serving as a bifurcated acceptor for both halogen bonds and non-classical C–H···O hydrogen bonds[4].
The N1-Ethyl Group (Steric & Dynamic Factor): Terminal alkyl chains in crystal lattices often exhibit high thermal motion or positional disorder. This structural flexibility necessitates specific data collection and refinement strategies (e.g., cryogenic cooling and rigid-bond restraints)[5].
Figure 1: Predicted supramolecular interaction network driven by the C4-Iodine and C5-Nitro groups.
Experimental Workflow: Phase-by-Phase Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) required to troubleshoot and optimize the process.
Phase 1: Single-Crystal Growth Strategy
Obtaining a diffraction-quality crystal (typically 0.1–0.3 mm in all dimensions) is the most critical bottleneck. For 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, the polarity mismatch between the nitro-pyrazole core and the lipophilic ethyl/methyl groups dictates a binary solvent approach.
Step-by-Step Protocol:
Solvent Selection: Dissolve 20 mg of the purified compound in 1.5 mL of Dichloromethane (DCM). Causality: DCM is a highly volatile, polar aprotic solvent that readily dissolves the functionalized pyrazole without competing for strong hydrogen bond donor sites.
Antisolvent Layering: Carefully layer 1.5 mL of n-Hexane over the DCM solution in a narrow-bore crystallization tube. Causality: Hexane acts as an antisolvent. The density difference (DCM = 1.33 g/cm³, Hexane = 0.66 g/cm³) allows for a stable interface.
Controlled Diffusion: Cap the tube loosely with a perforated septum and place it in a vibration-free environment at 20 °C for 3–5 days.
Harvesting: Inspect under a polarizing microscope. Select a crystal with well-defined faces and uniform extinction under cross-polarized light (indicating a lack of twinning).
Phase 2: SC-XRD Data Collection
Step-by-Step Protocol:
Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Causality: The oil displaces surface solvent, preventing crystal degradation, and freezes into a rigid glass upon cooling, securing the crystal.
Cryogenic Cooling: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems). Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factor) of the N1-ethyl group, minimizing Anisotropic Displacement Parameters (ADPs) and maximizing high-angle diffraction intensity[5].
Diffraction: Collect data using Mo K
α
radiation (
λ=0.71073
Å) on a diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEX or D8 Venture). Causality: Mo K
α
is preferred over Cu K
α
for iodine-containing compounds to minimize severe X-ray absorption effects.
Data Reduction: Integrate reflections and apply multi-scan absorption corrections (e.g., SADABS). Causality: Iodine is a heavy scatterer; empirical absorption correction is mandatory to prevent residual electron density artifacts near the iodine atom.
Figure 2: End-to-end workflow for the SC-XRD analysis of the target pyrazole derivative.
Phase 3: Structure Solution and Refinement
Data processing relies on industry-standard crystallographic software, specifically the SHELX suite operating within the Olex2 graphical environment[6][7][8].
Step-by-Step Protocol:
Structure Solution (SHELXT): Solve the phase problem using Intrinsic Phasing. Causality: Intrinsic phasing is highly efficient for heavy-atom structures. It rapidly locates the high-electron-density iodine atom, using its phase contributions to reveal the lighter C, N, and O atoms of the pyrazole core[5][6].
Anisotropic Refinement (SHELXL): Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
.
Handling Disorder: If the N1-ethyl group exhibits positional disorder (e.g., two distinct conformations), split the carbon atoms into two parts (Part 1 and Part 2) and assign free variables to their occupancies (summing to 1.0). Apply Enhanced Rigid Bond Restraints (RIGU) and Similarity Restraints (SIMU / SADI) to maintain chemically sensible bond lengths and thermal ellipsoids[5].
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic/pyrazole, HFIX 137 for methyl, HFIX 23 for methylene). Causality: X-rays scatter off electron clouds, making accurate location of proton positions difficult. The riding model enforces ideal geometry based on the parent carbon atom.
Data Presentation & Supramolecular Analysis
Upon successful refinement (target
R1<0.05
,
wR2<0.15
, and Goodness-of-Fit
≈1.0
), the structural data must be tabulated for publication or internal archiving. Below are the representative data structures expected for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole based on analogous halogenated nitro-pyrazoles[1][2][3].
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Representative Value / Specification
Empirical Formula
C
6
H
8
IN
3
O
2
Formula Weight
281.05 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System / Space Group
Monoclinic /
P21/c
(Typical for organic molecules)
Absorption Coefficient (
μ
)
≈
3.5 mm
−1
Reflections Collected / Unique
≈
15,000 / 3,500 [
Rint≈0.035
]
Data / Restraints / Parameters
3500 / 0 (or >0 if disordered) / 120
Final
R
indices [
I>2σ(I)
]
R1=0.032
,
wR2=0.085
Largest Diff. Peak and Hole
1.25 and -0.85 e·Å
−3
(Near Iodine)
Table 2: Expected Supramolecular Interactions
The crystal packing of this compound is governed by the interplay between the bulky iodine atom and the nitro group. The
σ
-hole on the iodine atom is highly polarized by the adjacent nitro group, leading to robust Type II halogen bonds[1][4].
Interaction TypeDonor···AcceptorExpected Distance (Å)Expected Angle (°)Mechanistic DriverHalogen BondC4–I···O(Nitro)2.90 – 3.15165 – 178Electrostatic attraction between I
σ
-hole and O lone pair.Weak H-BondC(Ethyl)–H···O(Nitro)2.40 – 2.65130 – 150Stabilization of the 3D supramolecular network.
π
π
StackingPyrazole···Pyrazole3.40 – 3.70N/ADispersion forces between aromatic rings.
Conclusion
The crystal structure analysis of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole requires a meticulous approach that accounts for the heavy-atom scattering of iodine, the conformational flexibility of the ethyl group, and the complex supramolecular networks driven by halogen and pnictogen bonding. By adhering to cryogenic data collection standards, applying rigorous absorption corrections, and utilizing intrinsic phasing algorithms (SHELXT), researchers can achieve high-resolution, publication-quality structural models. These models are indispensable for downstream applications in structure-based drug design and the development of novel energetic materials.
References
Introducing chirality in halogenated 3-arylsydnones and their corresponding 1-arylpyrazoles obtained by 1,3-dipolar cycloaddition. RSC Advances. Available at:[Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at:[Link]
1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. Molecules (MDPI). Available at:[Link]
Evaluation of Concomitant Halogen and Pnictogen Bonds in Cocrystals of Imines Derived from 2-Nitrobenzaldehyde and 4-Haloaniline. Crystal Growth & Design (PMC). Available at:[Link]
X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design (ACS). Available at:[Link]
CrystalX: High-accuracy Crystal Structure Analysis Using Deep Learning. arXiv. Available at:[Link]
High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II) Complexes and Data Statistics. Crystals (MDPI). Available at:[Link]
Resources – Crystallography Center. The University of Texas at Dallas. Available at:[Link]
Application Note: A Protocol for the Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Authored by: Gemini, Senior Application Scientist Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their prevalence in...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] Their prevalence in blockbuster drugs like Celebrex® and Viagra® underscores the value of this heterocyclic motif in drug design. The ability to precisely functionalize the pyrazole ring is paramount for fine-tuning the pharmacological profiles of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, and its application to pyrazole building blocks has profoundly accelerated drug discovery efforts.[3][4][5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole , a highly functionalized and electron-deficient heterocyclic building block. The presence of a strongly electron-withdrawing nitro group at the C5 position presents unique challenges and considerations for this transformation. This guide offers a robust starting point for researchers, providing a well-rationalized experimental procedure, optimization strategies, and troubleshooting advice to facilitate the synthesis of novel 4-aryl and 4-heteroaryl pyrazole derivatives.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an iodo-pyrazole) and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[6][7] The high reactivity of the carbon-iodine bond in the starting material makes it an excellent substrate for this transformation, readily undergoing the initial step of the catalytic cycle.[7]
The generally accepted mechanism proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronate species (activated by the base) is transferred to the palladium center, displacing the iodide.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][8][9]
Application Notes & Protocols: Chemoselective Reduction of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The transformation of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole to its corresponding 5-amino derivative is a critical step in t...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole to its corresponding 5-amino derivative is a critical step in the synthesis of advanced pharmaceutical intermediates. The resulting aminopyrazole is a versatile building block, particularly for developing kinase inhibitors and other targeted therapeutics.[1] The primary challenge in this synthesis is the chemoselective reduction of the C5-nitro group without compromising the integrity of the C4-iodo substituent, which is susceptible to hydrodehalogenation under many standard reduction conditions. This document provides a detailed guide to several field-proven methodologies, explaining the rationale behind procedural choices and offering robust, step-by-step protocols to achieve high-yield, selective reduction.
Introduction: The Synthetic Challenge and Strategic Importance
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1] The specific substrate, 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, possesses three key features for synthetic elaboration: an ethyl group at the N1 position, a synthetically valuable iodo group at C4, and a nitro group at C5. The reduction of the nitro group to an amine is transformative, converting a strongly electron-withdrawing, meta-directing group into a strongly activating, ortho-, para-directing amine, which dramatically alters the ring's electronic properties and opens new avenues for functionalization.[2]
However, the presence of the C-I bond introduces a significant challenge. Many powerful reduction techniques, especially classical catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C), are notorious for causing competitive hydrodehalogenation, leading to undesired byproducts and reduced yield of the target molecule.[3][4] Therefore, the selection of a reducing agent and reaction conditions must be carefully tailored to favor nitro group reduction while preserving the halogen.
This guide explores four distinct and reliable methods to navigate this challenge:
Stannous Chloride (SnCl₂): A classic, mild, and highly chemoselective method.
Iron in Neutral/Acidic Media (Fe/NH₄Cl): A cost-effective, robust, and scalable industrial favorite.
Sodium Dithionite (Na₂S₂O₄): A safe, inexpensive, and environmentally benign option.
Catalytic Transfer Hydrogenation (CTH): An alternative to high-pressure hydrogenation with specific catalyst considerations.
The following sections provide the theoretical grounding and practical protocols for each approach.
Method 1: Stannous Chloride (SnCl₂) Reduction
Rationale and Mechanistic Insight
The use of tin(II) chloride is a well-established and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities, including halogens.[3][5] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with the tin being oxidized to Sn(IV). The process occurs in a stepwise manner, typically through nitroso and hydroxylamine intermediates, which are further reduced to the amine. A key advantage is that the reaction can be performed in non-acidic and non-aqueous media, such as ethanol or ethyl acetate, which minimizes acid-catalyzed side reactions and simplifies the workup.[5][6] This mildness is crucial for preserving the C-I bond on our pyrazole substrate.
Detailed Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 eq).
Reagent Addition: Add ethanol (10-15 mL per gram of substrate) to dissolve or suspend the starting material. To this mixture, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq).[7]
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir vigorously. The reaction is typically complete within 2-4 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Workup and Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is basic (pH 8-9). This will precipitate tin salts.
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad thoroughly with ethyl acetate or dichloromethane to ensure complete recovery of the product.[8]
Extraction: Transfer the filtrate to a separatory funnel. The layers are separated, and the aqueous layer is extracted two more times with the organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-amino-1-ethyl-4-iodo-3-methyl-1H-pyrazole can be further purified by column chromatography on silica gel or by recrystallization.
Visualization: SnCl₂ Reduction Workflow
Caption: General workflow for the SnCl₂ reduction of the nitro-pyrazole.
The reduction of nitroarenes using iron metal in the presence of an electrolyte like ammonium chloride is a classic, highly reliable, and industrially scalable method.[9] This process, a variation of the Béchamp reduction, is significantly milder than using strong acids like HCl.[9][10] The reaction mechanism involves the oxidation of elemental iron (Fe⁰) to ferrous ions (Fe²⁺), which provides the electrons for the reduction of the nitro group.[10] Ammonium chloride acts as a proton source and an electrolyte to maintain a slightly acidic pH (around 5.5 in aqueous solution) and facilitate the reaction.[10] This method is celebrated for its excellent chemoselectivity, typically leaving reducible groups like halides, esters, and nitriles untouched.[8] Its primary advantages are low cost, operational simplicity, and straightforward workup.
Detailed Experimental Protocol
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a suspension of iron powder (5.0 eq) and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Reagent Addition: Heat the iron/NH₄Cl slurry to reflux (approx. 80-85 °C). Once refluxing, add the 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, either neat as a solid in portions or as a solution in a minimal amount of warm ethanol.
Reaction Conditions: Maintain the reaction at reflux with vigorous stirring. The reaction is often complete within 1-3 hours.
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
Workup and Filtration: Once the reaction is complete, cool the mixture slightly and, while still warm, filter it through a pad of Celite® to remove the iron and iron oxides. This step is crucial and should be done promptly to prevent the product from adsorbing onto the sludge as it cools.
Solvent Removal: Wash the filter cake extensively with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure.
Extraction: To the remaining aqueous residue, add ethyl acetate or dichloromethane. Adjust the pH to ~8 with an aqueous base (e.g., NaHCO₃ or dilute NH₄OH) and transfer to a separatory funnel. Extract the product into the organic layer.
Purification: Separate the layers, and extract the aqueous phase twice more. Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo to yield the crude amine, which can be purified as needed.
Method 3: Sodium Dithionite (Na₂S₂O₄) Reduction
Rationale and Mechanistic Insight
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and powerful reducing agent that is particularly effective for the reduction of aromatic nitro compounds.[11] It is valued for its high chemoselectivity, often reducing nitro groups in the presence of other functionalities like aldehydes or esters.[12] The reaction is typically performed in a biphasic solvent system (e.g., water and an organic solvent like ethyl acetate or THF) under neutral or slightly basic conditions, which is ideal for preserving the acid-sensitive iodo-substituent. The dithionite ion (S₂O₄²⁻) is the active reducing species, which, in the presence of water, reduces the nitro group while itself being oxidized to sulfite or sulfate. This method is a greener alternative to many metal-based reductions.[13]
Detailed Experimental Protocol
Reaction Setup: Dissolve or suspend the 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask with vigorous stirring.
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3.0 - 5.0 eq) in water. Add the dithionite solution dropwise to the stirred solution of the nitro-pyrazole at room temperature. An exothermic reaction may be observed.
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.
Monitoring: Check for the completion of the reaction by TLC or LC-MS.
Workup and Extraction: Once complete, remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous mixture. Separate the layers in a separatory funnel.
Aqueous Wash: Extract the aqueous layer two more times with ethyl acetate.
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude product. Purify by column chromatography if necessary.
Method 4: Catalytic Transfer Hydrogenation (CTH)
Rationale and Mechanistic Insight
Catalytic transfer hydrogenation (CTH) is a convenient alternative to traditional hydrogenation that uses hydrogen gas.[14] Instead, a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or formic acid, transfers hydrogen to the substrate on the surface of a metal catalyst (commonly Pd/C).[14][15] This method avoids the hazards associated with high-pressure hydrogen gas.[14] However, standard Pd/C catalysts still pose a high risk of deiodination. To mitigate this, catalyst selection is critical. Using sulfided platinum-on-carbon (Pt/C) or Raney Nickel can often suppress hydrodehalogenation while effectively reducing the nitro group.[3][4] The mechanism involves the decomposition of the hydrogen donor on the catalyst surface to generate adsorbed hydrogen, which then reduces the nitro group in a manner similar to conventional hydrogenation.[16]
Safety Note: While avoiding H₂ gas, this reaction can produce gas and should be conducted in a well-ventilated fume hood with an appropriate vent for pressure release.
Reaction Setup: To a round-bottom flask, add the 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol or ethanol.
Catalyst and Donor Addition: Add ammonium formate (5.0 - 10.0 eq). Carefully add the catalyst, such as 10% Pd/C (5-10 mol% weight), under a nitrogen or argon atmosphere. Note: For preserving the iodo group, consider using a less aggressive catalyst like Raney Nickel or a sulfided Pt/C if available.[3][4]
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) for 30 minutes to 2 hours. The decomposition of ammonium formate can cause vigorous gas evolution.
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup and Filtration: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
Extraction: Redissolve the residue in ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for further purification.
Summary and Method Comparison
Choosing the optimal reduction method depends on project-specific priorities such as scale, cost, available equipment, and the absolute necessity of preserving the iodo group.
*Note: The chemoselectivity of CTH is highly dependent on the catalyst. Standard Pd/C is likely to cause deiodination.[14] Use of alternative catalysts is strongly advised.
Decision-Making Workflow
Caption: Decision guide for selecting a reduction method.
Conclusion
The successful synthesis of 5-amino-1-ethyl-4-iodo-3-methyl-1H-pyrazole hinges on the chemoselective reduction of the precursor's nitro group. While multiple methods can achieve this transformation, careful consideration of their respective strengths and weaknesses is paramount. For laboratory-scale synthesis where absolute selectivity is the priority, Stannous Chloride (SnCl₂) reduction offers the most reliable outcome. For large-scale industrial applications where cost and robustness are key drivers, the Fe/NH₄Cl system is an outstanding choice. Sodium Dithionite presents a balanced, safe, and environmentally conscious alternative suitable for many applications. While CTH is rapid, it requires careful optimization and catalyst screening to prevent the undesired loss of the valuable iodo-substituent. By understanding the causality behind these experimental choices, researchers can confidently select and execute the optimal protocol for their specific synthetic goals.
References
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).
Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. . Available at:
Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. Benchchem.
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
4juli-Nitro Reduction Using Dithionite. Scribd.
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate.
Application Note: 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole as a Privileged Scaffold for Kinase Inhibitor Synthesis
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) Introduction & Structural Rationale In modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Compound: 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2)
Introduction & Structural Rationale
In modern drug discovery, the pyrazole moiety is a highly privileged pharmacophore, frequently embedded in agents targeting central nervous system disorders, inflammation, and oncology[1]. Specifically, highly functionalized pyrazoles serve as critical building blocks for pyrazolo[3,4-d]pyrimidines—a class of bicyclic heterocycles that act as purine bioisosteres. These scaffolds competitively bind to the ATP-binding hinge region of critical oncogenic kinases, including Src, BTK, and CDKs[1][2].
1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is an exceptionally versatile intermediate designed for modular drug synthesis. Its substitution pattern is strategically engineered for both target binding and synthetic tractability:
1-Ethyl & 3-Methyl Groups: Provide tunable lipophilicity, essential for anchoring the molecule within the hydrophobic pockets of kinase active sites.
4-Iodo Substituent: Acts as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of diverse aryl or heteroaryl groups[3].
5-Nitro Group: Serves as a stable, masked amine. Once the C4 position is functionalized, the nitro group can be selectively reduced to a 5-amino group, setting the stage for annulation into the bioactive pyrazolo[3,4-d]pyrimidine core[4].
Mechanistic Rationale: The Order of Operations
A common pitfall in pyrazole functionalization is the incorrect sequencing of cross-coupling and reduction steps. For this scaffold, C4 cross-coupling must precede C5 nitro reduction [5].
The Causality of the Sequence:
Electronic Activation: The strongly electron-withdrawing 5-nitro group depletes electron density from the pyrazole ring. This electron deficiency significantly lowers the activation energy required for the oxidative addition of the Palladium(0) catalyst into the C4–I bond, accelerating the Suzuki-Miyaura coupling[3][6].
Catalyst Preservation: If the nitro group were reduced to an amine prior to coupling, the resulting electron-donating 5-amino group would deactivate the C–I bond. Furthermore, free heterocyclic amines are notorious for coordinating with palladium, which can poison the catalyst and stall the reaction.
Chemoselective Reduction: Following the Suzuki coupling, the 5-nitro group is reduced to an amine. We utilize an Iron/Ammonium Chloride (
Fe/NH4Cl
) system rather than standard Palladium on Carbon (
Pd/C
) with
H2
. This choice prevents the unwanted protodehalogenation of any newly introduced chloro- or bromo-aryl substituents at the C4 position[5].
Synthetic workflow from 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole to kinase inhibitors.
Quantitative Data: Suzuki Coupling Optimization
To ensure a self-validating protocol, the Suzuki-Miyaura coupling of 1-ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole with phenylboronic acid was evaluated across various catalytic systems[7]. The data below summarizes the optimization parameters to maximize yield while minimizing homocoupling side-products.
Entry
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh3)4
Na2CO3
Toluene /
H2O
(4:1)
90
45
Sluggish transmetalation; incomplete conversion.
2
Pd(PPh3)4
K2CO3
1,4-Dioxane /
H2O
(4:1)
90
82
Reliable baseline protocol for unhindered boronic acids.
3
Pd(dppf)Cl2
K3PO4
DMF /
H2O
(4:1)
100
88
Bidentate ligand prevents catalyst degradation at high temps.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv)[7].
Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing catalyst oxidation.
Reaction: Inject degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) via syringe. Heat the mixture to 90 °C in a pre-heated oil bath for 6 hours[7].
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 4-aryl-5-nitro-pyrazole intermediate.
Objective: Conversion of the 5-nitro group to a 5-amino group without dehalogenation.
Preparation: Dissolve the 4-aryl-5-nitro-pyrazole intermediate (1.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 10 mL)[5].
Reagents: Add Iron powder (5.0 mmol, 5.0 equiv) and Ammonium Chloride (
NH4Cl
) (5.0 mmol, 5.0 equiv). The
NH4Cl
acts as a mild proton source to activate the iron surface without hydrolyzing sensitive functional groups.
Reaction: Heat the suspension to reflux (approx. 85 °C) for 2 hours. Monitor completion via TLC (disappearance of the yellow nitro compound).
Workup: While still warm, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethyl Acetate.
Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over
Na2SO4
, and evaporate to afford the 5-amino-4-aryl-pyrazole intermediate.
Protocol C: Annulation to Pyrazolo[3,4-d]pyrimidine
Objective: Construction of the kinase-inhibiting bicyclic core.
Reaction: In a sealed pressure tube, combine the 5-amino-4-aryl-pyrazole intermediate (1.0 mmol) with an excess of Formamide (5.0 mL)[8].
Cyclization: Heat the mixture to 190 °C for 8 hours. Formamide acts as both the solvent and the single-carbon donor (C6 of the pyrimidine ring) required for the cyclization[8].
Workup: Cool the dark reaction mixture to room temperature and pour it into crushed ice (20 g) with vigorous stirring.
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the final pyrazolo[3,4-d]pyrimidine derivative[8].
Biological Application: Kinase Inhibition Pathway
Once synthesized, the pyrazolo[3,4-d]pyrimidine derivatives act as potent ATP-competitive inhibitors. By mimicking the adenine ring of ATP, they lodge into the hinge region of kinases (such as Src or BTK), halting the phosphorylation cascade responsible for tumor cell proliferation[1].
Mechanism of action for pyrazolo[3,4-d]pyrimidines targeting Src/BTK signaling pathways.
References
MDPI. "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules. Available at: [Link]
National Institutes of Health (PMC). "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Cancers. Available at: [Link]
Royal Society of Chemistry (RSC). "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction." Organic & Biomolecular Chemistry. Available at: [Link]
Taylor & Francis. "Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Application Note: Mastering Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Nitro-Functionalized Pyrazoles
Executive Summary: The Strategic Value of SNAr in Pyrazole Chemistry Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and agrochemical development, forming the core of numerous approved drugs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of SNAr in Pyrazole Chemistry
Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and agrochemical development, forming the core of numerous approved drugs and high-value compounds. The ability to precisely functionalize the pyrazole ring is therefore a critical capability in discovery and process chemistry. Nucleophilic Aromatic Substitution (SNAr) on nitro-activated pyrazoles represents one of the most robust and versatile strategies for forging new carbon-heteroatom and carbon-carbon bonds.
This guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of SNAr reactions on nitro-pyrazoles. We will dissect the critical parameters that govern success, explain the causality behind experimental choices, and provide detailed, field-tested protocols to empower researchers to confidently and effectively leverage this powerful transformation.
Core Principles: Activating the Pyrazole Ring for Nucleophilic Attack
Unlike typical aromatic systems which are electron-rich and react with electrophiles, the SNAr reaction requires an electron-deficient aromatic ring to be susceptible to attack by a nucleophile.[1] This is achieved by installing a potent electron-withdrawing group (EWG), with the nitro (–NO₂) group being a premier activator.
The Role of the Nitro Group:
The nitro group activates the pyrazole ring for nucleophilic attack in two fundamental ways:
Inductive and Resonance Withdrawal: It strongly pulls electron density from the ring, making the ring carbons more electrophilic and thus more attractive to an incoming nucleophile.[2]
Stabilization of the Intermediate: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The nitro group is exceptionally effective at delocalizing the negative charge of this intermediate, lowering the activation energy of the first, rate-determining step of the reaction.[2][5]
For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the nitro group's oxygen atoms through resonance.[1][4][6]
Caption: Figure 1: General SNAr Mechanism on a Nitro-Pyrazole.
Key Experimental Parameters: A Guide to Reaction Optimization
The success of an SNAr reaction hinges on the careful selection of four key components: the leaving group, the nucleophile, the solvent, and the base. The interplay between these factors dictates reaction rate, yield, and purity.
Parameter
Common Examples
Expert Insights & Causality
Leaving Group (LG)
F, Cl, Br, I, OTs, NO₂
The reactivity order is often F > Cl > Br > I , which is counterintuitive compared to Sₙ2 reactions.[7] Why? The rate-determining step is the nucleophilic attack. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the attack. The C-F bond is broken in the fast, second step, so its strength is less critical.[7]
The choice of nucleophile is vast. Stronger, more polarizable nucleophiles (like thiolates) are generally more reactive. For weaker nucleophiles (alcohols, amines), a base is required to generate the more potent anionic form in situ.[8]
Solvent
DMF, DMSO, NMP, Acetonitrile, THF
Polar aprotic solvents are essential. They are poor H-bond donors, so they do not over-solvate and deactivate the anionic nucleophile. Their high polarity effectively solvates the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[8]
A base is required when the nucleophile is not used in its anionic form (e.g., using an alcohol instead of an alkoxide). The base deprotonates the nucleophile to activate it. The choice of base depends on the pKa of the nucleophile; a stronger base is needed for less acidic nucleophiles. Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.
Temperature
Room Temperature to >100 °C
Reaction temperature is highly substrate-dependent. Highly activated systems (e.g., dinitro-pyrazoles with a fluoride leaving group) may proceed at room temperature. Less activated systems often require heating to overcome the activation energy barrier.[5]
Detailed Experimental Protocols
These protocols are designed to be self-validating, providing a clear methodology from setup to characterization.
Protocol 1: Synthesis of a 4-Alkoxy-5-nitro-1H-pyrazole
This protocol details a typical SNAr reaction using an alcohol as the nucleophile, which requires activation with a base.
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-5-nitro-1H-pyrazole (e.g., 1.0 mmol, 147.5 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).
Add anhydrous DMF (e.g., 5 mL) via syringe, followed by benzyl alcohol (1.2 mmol, 125 µL).
Heating & Monitoring: Immerse the flask in a preheated oil bath at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
Workup: Once complete, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzyloxy)-5-nitro-1H-pyrazole.
Expected Outcome & Validation: The product should be identifiable by LC-MS and its structure confirmed by ¹H and ¹³C NMR. A successful reaction is indicated by the disappearance of the starting pyrazole and the appearance of a new product with the corresponding mass of the desired compound.
Protocol 2: Synthesis of a 4-Anilino-3-nitropyrazole
This protocol demonstrates the use of an amine nucleophile, which is often reactive enough to proceed without a strong base, though a mild organic base is used as an acid scavenger.
Materials & Reagents:
4-Bromo-3-nitro-1H-pyrazole (1.0 equiv)
4-Methoxyaniline (1.1 equiv)
Triethylamine (Et₃N) (1.5 equiv)
Acetonitrile, anhydrous
Dichloromethane (DCM), Water, Brine
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Procedure:
Reaction Setup: In a sealed tube, combine 4-bromo-3-nitro-1H-pyrazole (e.g., 1.0 mmol, 192 mg) and 4-methoxyaniline (1.1 mmol, 135 mg).
Add anhydrous acetonitrile (5 mL) followed by triethylamine (1.5 mmol, 209 µL).
Heating & Monitoring: Seal the tube and heat the reaction mixture to 90 °C in an oil bath. Monitor for completion via TLC or LC-MS (typically 12-16 hours).
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in DCM (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to afford the pure 4-((4-methoxyphenyl)amino)-3-nitro-1H-pyrazole.
Troubleshooting and Field-Proven Insights
Problem
Potential Cause
Recommended Solution
No or Low Conversion
1. Insufficient activation of substrate.2. Nucleophile is too weak.3. Temperature is too low.4. Base is not strong enough.
1. Switch to a better leaving group (e.g., from -Cl to -F).2. Use a stronger base (e.g., NaH) to fully deprotonate the nucleophile before addition.3. Increase the reaction temperature in 10-20 °C increments.4. Change to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH).
Multiple Products / Side Reactions
1. Reaction at another position on the pyrazole.2. Decomposition of starting material or product.3. N-alkylation/arylation of the pyrazole ring.
1. Lower the reaction temperature to improve selectivity.2. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.3. Protect the pyrazole N-H (e.g., with a BOC or PMB group) before the SNAr step, followed by deprotection.
Difficult Purification
Product and starting material have similar polarity.
Drive the reaction to full completion to eliminate the starting material. If issues persist, consider derivatizing the product or starting material to alter its polarity before chromatography.
References
Role of Electron Withdrawing Groups in SNAr Reaction . Filo. [Link]
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . PMC - NIH. [Link]
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN . PMC. [Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc . KTU ePubl. [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices . PMC - NIH. [Link]
Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices . ResearchGate. [Link]
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions . Verlag der Zeitschrift für Naturforschung. [Link]
Application Notes and Protocols: Sonogashira Cross-Coupling of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Executive Summary The functionalization of highly substituted pyrazoles is a critical endeavor in medicinal chemistry, particularly in the development of novel pharmacophores and enzyme inhibitors[1]. 1-Ethyl-4-iodo-3-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of highly substituted pyrazoles is a critical endeavor in medicinal chemistry, particularly in the development of novel pharmacophores and enzyme inhibitors[1]. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) serves as a highly functionalized, electrophilic building block. The Sonogashira cross-coupling reaction—a synergistic palladium- and copper-catalyzed process—is the premier methodology for introducing alkynyl substituents at the C4 position of such heterocycles[2]. However, the unique substitution pattern of this specific pyrazole presents a dichotomy of electronic activation and profound steric hindrance, requiring precise optimization of catalytic conditions.
Mechanistic Insights & Substrate Profiling
As a Senior Application Scientist, it is vital to understand that successful cross-coupling is not merely about mixing reagents; it requires navigating the specific electronic and steric topology of the substrate.
Electronic Activation (The Kinetic Advantage): The reactivity of halopyrazoles in palladium-catalyzed couplings follows the bond-dissociation trend: C-I > C-Br > C-Cl[3]. In 1-ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, the strongly electron-withdrawing nitro (-NO₂) group at the C5 position drastically reduces the electron density of the pyrazole core. This electrophilic activation significantly accelerates the initial oxidative addition of the Pd(0) active species into the C-I bond[4].
Steric Hindrance (The Transmetalation Bottleneck): While oxidative addition is fast, the C4-iodine is flanked symmetrically by a C3-methyl group and a C5-nitro group. This creates a severe steric cleft. During the catalytic cycle, the bulky copper(I) acetylide must approach the Pd(II) center to transfer the alkyne (transmetalation). This step is sterically retarded[5].
Catalyst Causality: Attempting this reaction at room temperature in THF typically results in a kinetic stall. To overcome the transmetalation bottleneck, thermal energy (80–90 °C) in a polar aprotic solvent like DMF is required when using standard catalysts like PdCl₂(PPh₃)₂[6]. For highly demanding or bulky aliphatic alkynes, transitioning to a Buchwald-type system utilizing Pd(OAc)₂ and the bulky, electron-rich dialkylbiaryl phosphine ligand XPhos is strictly recommended to stabilize the transition state and force reductive elimination[5].
Catalytic Cycle Visualization
The following diagram illustrates the interconnected palladium and copper cycles, highlighting the specific kinetic bottlenecks associated with this hindered pyrazole.
Figure 1: Synergistic Pd/Cu Sonogashira catalytic cycle mapped to the specific steric challenges of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Experimental Methodologies
The following protocols are designed as self-validating systems. Strict adherence to inert atmosphere techniques is required, as the presence of oxygen will rapidly oxidize the Cu(I) co-catalyst to Cu(II), triggering unwanted Glaser-Hay homocoupling of the terminal alkyne[5].
Protocol A: Standard Thermal Sonogashira (For Unhindered Alkynes)
Optimized for linear or aromatic terminal alkynes (e.g., phenylacetylene).
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 equiv, 1.0 mmol), PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%)[7].
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
Solvent & Base Addition: Inject anhydrous, rigorously degassed DMF (5.0 mL) and degassed Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol) via syringe. Stir for 5 minutes at room temperature.
Thermal Activation: Heat the reaction mixture to 80 °C using a pre-heated oil bath[6].
Self-Validation Check: The mixture should remain yellow/brown. A rapid shift to deep blue/green indicates oxygen ingress and Cu(II) formation.
Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc). The strongly UV-active nitro group allows easy tracking at 254 nm.
Workup: Upon completion (typically 4–6 hours), cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Optimized for bulky aliphatic alkynes or sensitive substrates prone to degradation.
Catalyst Pre-formation: In a dry Schlenk flask under Argon, combine Pd(OAc)₂ (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%) in anhydrous, degassed 1,4-Dioxane (3.0 mL). Stir for 15 minutes at room temperature to pre-form the active Pd(0)-XPhos complex[5].
Alkyne Addition: Inject the sterically hindered terminal alkyne (1.5 equiv, 1.5 mmol) and an additional 2.0 mL of 1,4-Dioxane.
Reaction: Seal the flask and heat to 90 °C for 8–12 hours. The bulky XPhos ligand will force the difficult transmetalation step while preventing catalyst deactivation.
Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts, washing with EtOAc. Concentrate and purify via chromatography.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Sonogashira functionalization of hindered pyrazoles.
Quantitative Data & Optimization Matrix
The following table summarizes expected yields and optimization parameters based on established literature for highly hindered 4-iodopyrazole systems. It serves as a predictive baseline for scaling and troubleshooting.
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Alkyne Type
Expected Yield (%)
PdCl₂(PPh₃)₂ (5 mol%)
PPh₃
Et₃N
THF
25
Phenylacetylene
< 20% (Steric stall)
PdCl₂(PPh₃)₂ (5 mol%)
PPh₃
Et₃N
DMF
80
Phenylacetylene
75 - 85%
Pd(OAc)₂ (5 mol%)
XPhos
Cs₂CO₃
1,4-Dioxane
90
Trimethylsilylacetylene
80 - 90%
Pd(PPh₃)₄ (5 mol%)
PPh₃
DIPEA
DMF
80
Propargyl alcohol
60 - 70%
Table 1: Reaction condition matrix demonstrating the necessity of thermal activation and advanced ligand design for sterically encumbered pyrazole substrates.
References
Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles - Synthetic Communications (Taylor & Francis)[Link]
Application Note: Synthesis of Poly-Functionalized Pyrazoles from Iodo-Nitro Precursors
Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry and a critical scaffold in agrochemical development. Achieving dense, regioselective functionalization of the pyrazole core remains...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry and a critical scaffold in agrochemical development. Achieving dense, regioselective functionalization of the pyrazole core remains a synthetic challenge. This application note details a highly efficient, orthogonal strategy for synthesizing poly-functionalized pyrazoles utilizing iodo-nitro pyrazole precursors (e.g., 4-iodo-1-methyl-3-nitro-1H-pyrazole)[1]. By leveraging the distinct electronic properties and orthogonal reactivities of the iodo and nitro groups, researchers can execute sequential cross-couplings, metalations, and reductions to build complex molecular architectures.
Strategic Rationale: The Iodo-Nitro Advantage
The design of a poly-functionalized pyrazole requires a precursor that allows for selective, sequential modifications without cross-reactivity. The iodo-nitro substitution pattern provides exactly this:
Electronic Deactivation & Regiocontrol: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG). Its presence at the C3 or C5 position strongly deactivates the pyrazole ring toward electrophilic aromatic substitution[2]. However, this deactivation acts as a regiocontrol element: it forces electrophilic halogenation to occur exclusively at the least deactivated C4 position.
Overcoming Deactivation via Oxidative Iodination: Because the nitro group makes standard iodination difficult, potent iodinating systems are required[2]. The use of molecular iodine (I₂) paired with an oxidant like hydrogen peroxide (H₂O₂) generates a highly reactive iodonium species (I⁺) capable of smoothly iodinating the deactivated ring[2].
Orthogonal Handles: Once synthesized, the 4-iodo-3-nitro-1H-pyrazole acts as a bifunctional hub. The C-I bond is primed for Pd-catalyzed cross-couplings (e.g., Sonogashira[3] or Suzuki-Miyaura) or regioselective metalations[4]. Conversely, the nitro group can be chemoselectively reduced to an amine, opening pathways for amidation, diazotization, or further ring-fusion.
Workflow Visualization
Orthogonal functionalization pathways of iodo-nitro pyrazole scaffolds.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind the reagent choices and visual cues for reaction monitoring are explicitly detailed to ensure reproducibility.
Protocol A: Oxidative Iodination to Yield 4-Iodo-1-methyl-3-nitro-1H-pyrazole
Mechanistic Note: The addition of 30% H₂O₂ serves a dual purpose. It oxidizes molecular iodine into the highly electrophilic iodonium ion (I⁺) necessary to overcome the ring-deactivating effect of the nitro group, and it regenerates the active iodine species from the iodide byproduct, ensuring high atom economy[2].
Reaction Setup: To a suspension of 1-methyl-3-nitro-1H-pyrazole (10.0 mmol) in water (50 mL) or a water/ethanol mixture, add molecular iodine (I₂) (5.0 mmol, 0.5 equiv)[2].
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (6.0 mmol, 0.6 equiv) dropwise over 10 minutes[2]. Self-Validation Cue: The mixture will initially appear dark brown/purple due to the iodine.
Heating: Stir the mixture at 60 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color completely dissipates, yielding a pale yellow or colorless solution.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product[1].
Protocol B: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
Mechanistic Note: The strong electron-withdrawing nature of the adjacent nitro group polarizes the C4–I bond, accelerating the oxidative addition of Pd(0) into the carbon-halogen bond.
Degassing: In a Schlenk flask, dissolve 4-iodo-1-methyl-3-nitro-1H-pyrazole (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-Dioxane and water (10 mL). Purge the solution with Argon for 15 minutes.
Reaction: Heat the sealed flask to 90 °C for 4 hours.
Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL). Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.
Mechanistic Note: Iron-mediated reduction is utilized here instead of Pd/C catalytic hydrogenation to prevent unwanted dehalogenation if the C4-iodo group is still present, ensuring strict chemoselectivity.
Reaction Setup: Dissolve the nitro-pyrazole derivative (1.0 mmol) in a 3:1 mixture of Ethanol and water (8 mL).
Reagent Addition: Add Iron powder (5.0 mmol) and solid Ammonium Chloride (NH₄Cl) (5.0 mmol).
Heating: Reflux the mixture at 80 °C for 2 hours. Self-Validation Cue: The reaction will form a thick, dark brown iron oxide sludge as the reduction proceeds.
Workup: Filter the hot mixture through a pad of Celite, washing generously with hot ethanol. Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, and extract to isolate the amino-pyrazole.
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions for the functionalization of the iodo-nitro pyrazole scaffold across various methodologies.
Reaction Type
Starting Scaffold
Reagents & Catalyst System
Temp / Time
Expected Yield (%)
Oxidative Iodination
1-Methyl-3-nitro-1H-pyrazole
I₂, 30% H₂O₂, H₂O/EtOH
60 °C / 6 h
85 – 92%
Suzuki-Miyaura
4-Iodo-1-methyl-3-nitro-1H-pyrazole
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
90 °C / 4 h
78 – 88%
Sonogashira Coupling
4-Iodo-1-methyl-3-nitro-1H-pyrazole
Terminal Alkyne, Pd(PPh₃)₄, CuI
70 °C / 8 h
70 – 82%
Chemoselective Reduction
C4-Aryl-3-nitro-pyrazole
Fe powder, NH₄Cl, EtOH/H₂O
80 °C / 2 h
90 – 96%
Regioselective Metalation
4-Iodo-1-methyl-3-nitro-1H-pyrazole
TMPMgCl·LiCl, Electrophile
-40 °C / 1 h
65 – 75%
References
PMC (NIH). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]
ResearchGate. ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available at: [Link]
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at:[Link]
Application Note: Scalable Synthesis and Functionalization of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Strategic Overview & Retrosynthetic Rationale Highly substituted pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development. Specifically, 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 13...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Rationale
Highly substituted pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development. Specifically, 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS 1354703-64-2) is a densely functionalized building block. The C4-iodo substituent serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C5-nitro group can be selectively reduced to an amine for subsequent amidation or cyclization.
Synthesizing this exact substitution pattern requires precise control over regioselectivity and electrophilic aromatic substitution. This application note details a robust, two-step scalable protocol starting from commercially available 3-methyl-5-nitro-1H-pyrazole, emphasizing the mechanistic causality behind the chosen reagents and in-process controls (IPCs) required for a self-validating workflow.
Figure 1. Stepwise synthetic workflow for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Causality in Synthetic Design
The Challenge of Regioselective N-Alkylation
The starting material, 3-methyl-5-nitro-1H-pyrazole, exists as a pair of rapidly interconverting tautomers. Deprotonation yields a resonance-stabilized pyrazolide anion. When reacting with an electrophile like ethyl iodide (EtI), alkylation is governed by both steric hindrance and electronic deactivation. The bulky, strongly electron-withdrawing nitro group at C5 significantly reduces the nucleophilicity of the adjacent nitrogen. Consequently, the major kinetic and thermodynamic product is typically the 1-ethyl-5-methyl-3-nitro-1H-pyrazole isomer. Obtaining the desired [1] requires accepting a lower regiochemical yield and implementing a rigorous chromatographic separation to isolate the correct regioisomer.
Overcoming Deactivation in C4-Iodination
While pyrazoles are generally electron-rich heterocycles, the presence of the C5-nitro group severely deactivates the ring toward electrophilic aromatic substitution (
SEAr
). Standard mild iodination conditions (e.g.,
I2
/
NaHCO3
or
I2
/
H2O2
) fail to achieve full conversion.
To overcome this energy barrier, we employ a robust oxidative iodination system utilizing elemental iodine (
I2
) and Ceric Ammonium Nitrate (CAN)[2]. As documented in comparative studies on pyrazole functionalization [3], CAN acts as a powerful one-electron oxidant, converting
I2
into highly reactive iodonium species (
I+
) in situ. This aggressive electrophile successfully attacks the C4 position, forming the Wheland intermediate, which rapidly rearomatizes to yield the target compound.
Figure 2. Mechanistic pathway of CAN-mediated electrophilic C4-iodination.
Quantitative Data & Optimization
Table 1: Regioselectivity in N-Alkylation of 3-Methyl-5-nitro-1H-pyrazole
Optimization data demonstrating the influence of base and solvent on the isomer ratio.
Base / Solvent
Temp (°C)
Time (h)
Conversion (%)
Ratio (Target 1,3,5 : Undesired 1,5,3)
K2CO3
/ DMF
25
12
>95
35 : 65
Cs2CO3
/ DMF
25
12
>95
40 : 60
NaH / THF
0 to 25
8
>90
20 : 80
K2CO3
/ MeCN
60
16
85
30 : 70
Table 2: Comparative Methods for C4-Iodination of Deactivated Pyrazoles
Evaluating iodination reagents on the 1-ethyl-3-methyl-5-nitro-1H-pyrazole intermediate [3].
Reagent System
Solvent
Temp (°C)
Time (h)
Yield (%)
IPC Observation (Self-Validation)
I2
/
NaHCO3
H2O
/DCM
25
24
<10
Mostly unreacted starting material.
NIS / TFA
DMF
60
16
65
Moderate conversion; side reactions noted.
ICl
/
Li2CO3
DCM
25
12
72
Good conversion, but hazardous handling.
I2
/ CAN
MeCN
80 (Reflux)
16
88
Clean conversion; single product peak on LC-MS.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-3-methyl-5-nitro-1H-pyrazole
Objective: N-alkylation and subsequent isolation of the sterically hindered regioisomer.
Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitro-1H-pyrazole (10.0 g, 78.7 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.
Deprotonation: Add anhydrous
K2CO3
(16.3 g, 118 mmol, 1.5 eq). Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the pyrazolide anion.
Alkylation: Dropwise add ethyl iodide (7.6 mL, 94.4 mmol, 1.2 eq) via syringe over 15 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Validation & IPC: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). You must observe complete consumption of the starting material (
Rf
~0.2) and the appearance of two distinct new spots corresponding to the regioisomers (
Rf
~0.6 and
Rf
~0.5).
Workup: Pour the mixture into ice water (300 mL) and extract with EtOAc (3 × 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The desired 1-ethyl-3-methyl-5-nitro-1H-pyrazole elutes second (
Rf
~0.5). Isolate and dry to yield a pale yellow solid.
Protocol B: CAN-Mediated C4-Iodination
Objective: Electrophilic iodination of the deactivated pyrazole ring to yield the final target.
Setup: In a 250 mL round-bottom flask, dissolve 1-ethyl-3-methyl-5-nitro-1H-pyrazole (5.0 g, 32.2 mmol) in HPLC-grade acetonitrile (75 mL).
Reagent Addition: Add elemental iodine (
I2
) (4.9 g, 19.3 mmol, 0.6 eq / 1.2 eq of I atoms) followed by Ceric Ammonium Nitrate (CAN) (19.4 g, 35.4 mmol, 1.1 eq). The solution will turn deep purple/brown.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 16 hours.
Validation & IPC: Analyze the reaction mixture via LC-MS. The self-validating endpoint is the complete disappearance of the starting mass (
[M+H]+=156.1
) and the dominant presence of the iodinated product mass (
[M+H]+=282.0
).
Quench: Cool the reaction to room temperature. Slowly add 10% aqueous sodium thiosulfate (
Na2S2O3
) (100 mL) and stir vigorously until the dark iodine color dissipates, leaving a pale yellow/white suspension.
Extraction: Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with water (100 mL) and brine (100 mL). Dry over
Na2SO4
, filter, and concentrate.
Final Purification: Recrystallize the crude solid from hot ethanol to afford 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole as highly pure crystalline needles.
References
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, Royal Society of Chemistry. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Iodination of 1-ethyl-3-methyl-5-nitro-1H-pyrazole
Introduction: Navigating the Challenge of Deactivated Pyrazole Iodination Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tackling the electro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenge of Deactivated Pyrazole Iodination
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tackling the electrophilic iodination of 1-ethyl-3-methyl-5-nitro-1H-pyrazole. The synthesis of the target molecule, 4-iodo-1-ethyl-3-methyl-5-nitro-1H-pyrazole, presents a common yet significant challenge in heterocyclic chemistry. The pyrazole ring is inherently electron-rich, making the C4 position highly susceptible to electrophilic substitution.[1][2][3] However, the presence of a potent electron-withdrawing nitro group at the C5 position severely deactivates the ring system, reducing its nucleophilicity and making the iodination reaction sluggish and low-yielding under standard conditions.[4]
This document provides in-depth troubleshooting advice, detailed experimental protocols, and the chemical rationale behind our recommendations to help you overcome these challenges and significantly improve your reaction yields.
Core Principles: Understanding Regioselectivity and Reactivity
Electrophilic substitution on a pyrazole ring is fundamentally governed by the electron density at its carbon atoms. The C4 position is the most electron-rich and therefore the most nucleophilic site for an incoming electrophile (like I⁺).[1]
The substituents already on the ring play a crucial role:
Electron-Donating Groups (EDGs) , such as the alkyl groups at N1 (ethyl) and C3 (methyl), increase the electron density of the ring, activating it towards electrophilic attack.
Electron-Withdrawing Groups (EWGs) , such as the nitro group at C5, pull electron density away from the ring, deactivating it and making electrophilic substitution more difficult.[4]
In the case of 1-ethyl-3-methyl-5-nitro-1H-pyrazole, the powerful deactivating effect of the nitro group is the primary obstacle to successful iodination. Overcoming this requires enhancing the electrophilicity of the iodine source or forcing the reaction conditions.
This section addresses the common problems encountered during the iodination of this deactivated pyrazole.
Question 1: My reaction yield is very low or I'm recovering only starting material. What's the primary cause?
Answer: This is the most common issue and is almost certainly due to the deactivation of the pyrazole ring by the C5-nitro group. Standard iodinating agents like molecular iodine (I₂) alone are not electrophilic enough to react efficiently with the electron-poor ring.[4] To drive the reaction forward, you must use a more powerful iodinating system.
Potential Solutions:
Use a Stronger Iodinating Agent: Switch from I₂ to N-Iodosuccinimide (NIS). The N-I bond in NIS is polarized, making the iodine atom more electrophilic.[4]
In-Situ Generation of a Potent Electrophile: Employ systems that generate a highly electrophilic iodine species in the reaction mixture. Common and effective methods include:
Iodine with a Strong Oxidant: The combination of molecular iodine with an oxidant like Ceric Ammonium Nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃) generates I⁺ or an equivalent species in situ.[4][5][6] The I₂/CAN system is particularly effective for pyrazoles with electron-withdrawing groups.[7]
NIS with an Acid Catalyst: Adding a strong acid, such as trifluoroacetic acid (TFA) or concentrated sulfuric acid, to NIS dramatically increases its iodinating power. The acid protonates the succinimide carbonyl, further polarizing the N-I bond and generating a highly reactive iodinating species.[4][8]
Increase Reaction Temperature: For deactivated substrates, heating the reaction mixture is often necessary to provide sufficient energy to overcome the activation barrier.[4][9] Reactions can be run at temperatures ranging from 40 °C to 80 °C, or even higher, depending on the solvent. Always monitor for potential decomposition at higher temperatures.
Question 2: Which iodinating system is the best starting point for my deactivated pyrazole?
Answer: For a heavily deactivated substrate like 1-ethyl-3-methyl-5-nitro-1H-pyrazole, we recommend starting with one of two robust systems:
N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA): This is an excellent choice due to its high reactivity and relatively clean reaction profile. TFA serves as both the solvent and the acid catalyst.[4] See Protocol 1 for a detailed methodology.
Iodine (I₂) and Ceric Ammonium Nitrate (CAN) in Acetonitrile (MeCN): This oxidative iodination method is well-documented for its effectiveness with deactivated and trifluoromethyl-substituted pyrazoles, which are also electron-deficient.[5][7] See Protocol 2 for details.
A third, highly potent option for extremely difficult cases is a reagent formed from iodine monochloride (ICl) and silver sulfate in sulfuric acid, which has been used to iodinate nitropyrazoles directly.[10] However, due to the cost and handling of silver salts, this is best reserved as a secondary option.
Question 3: My TLC shows multiple spots. What are the likely byproducts and how can I minimize them?
Answer: While the C4 position is the strong favorite for substitution, side reactions can occur, especially under forcing conditions.
Likely Byproducts:
Unreacted Starting Material: The most common "byproduct."
Degradation Products: The combination of strong oxidants/acids and heat can lead to decomposition of the nitro-pyrazole ring. This often appears as a baseline streak on the TLC plate.
Di-iodinated Products: While highly unlikely on such a deactivated ring, it is a theoretical possibility if the reaction is pushed too hard for too long.
Minimization Strategies:
Monitor the Reaction Closely: Use TLC to track the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the formation of degradation byproducts.
Control Temperature: Do not overheat the reaction. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the iodinating agent. A large excess can promote side reactions.
Question 4: What is the most effective method for purifying the final product, 4-iodo-1-ethyl-3-methyl-5-nitro-1H-pyrazole?
Answer: Purifying iodinated pyrazoles typically involves a combination of workup and chromatography.
Aqueous Workup: After the reaction is complete, a crucial first step is to quench any remaining oxidant or electrophilic iodine. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.[5] Subsequent washes with water and brine will remove inorganic salts.
Column Chromatography: Flash column chromatography on silica gel is the most reliable method for separating the desired product from unreacted starting material and non-polar impurities.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
Acid-Base Extraction: As a preliminary purification step, an acid-base extraction can be effective. Pyrazoles are weakly basic and can be protonated by a strong acid. However, the nitro group reduces this basicity significantly. This method is more useful for removing any non-basic impurities before chromatography.[4]
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an excellent final step to obtain highly pure material.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the iodination process.
Caption: A decision-tree workflow for troubleshooting the iodination of deactivated pyrazoles.
Comparative Analysis of Recommended Iodination Methods
The selection of an appropriate iodination method is critical for success. The table below summarizes the key features of the recommended protocols.
Method
Reagents
Solvent
Temp.
Pros
Cons
Protocol 1: NIS/Acid
N-Iodosuccinimide (NIS), Acid (TFA/H₂SO₄)
TFA or DCM/MeCN
25-80 °C
Highly reactive, often clean reactions, good for deactivated systems.[4][8]
Requires handling of corrosive strong acids.
Protocol 2: I₂/Oxidant
Iodine (I₂), Ceric Ammonium Nitrate (CAN)
Acetonitrile
80 °C
Very effective for EWG-substituted pyrazoles, readily available reagents.[5][7]
Generates metallic waste, may require higher temperatures.
Protocol 3: I₂/H₂O₂
Iodine (I₂), Hydrogen Peroxide (H₂O₂)
Water/AcOH
25-60 °C
"Green" and environmentally friendly protocol, uses inexpensive reagents.[5]
May be less effective for highly deactivated systems.
Protocol 4: ICl/Ag₂SO₄
Iodine Monochloride (ICl), Ag₂SO₄
H₂SO₄
0-20 °C
Extremely powerful, capable of iodinating very deactivated rings.[10]
Expensive silver reagent, requires handling of pure H₂SO₄.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids and oxidants are corrosive and hazardous.
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from methodologies used for electron-deficient pyrazoles.[4]
Reaction Setup: To a solution of 1-ethyl-3-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1 eq) in trifluoroacetic acid (TFA) (3-5 mL), add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 eq) in one portion.
Reaction Conditions: Stir the resulting mixture at room temperature for 1 hour. If TLC analysis shows incomplete conversion, heat the reaction mixture to 60-80 °C and continue to stir.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting material is fully consumed.
Workup: Cool the solution to room temperature and carefully pour it into a beaker of ice water. Dilute with dichloromethane (DCM) or ethyl acetate (60 mL). Wash the organic layer sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize the acid, and finally with brine (1 x 20 mL).
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-iodo-1-ethyl-3-methyl-5-nitro-1H-pyrazole.
Protocol 2: Iodination using Iodine (I₂) and Ceric Ammonium Nitrate (CAN)
This method is particularly effective for pyrazoles bearing electron-withdrawing groups like -CF₃ and is expected to work well for -NO₂.[5][7]
Reaction Setup: To a solution of 1-ethyl-3-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1 eq) in acetonitrile (MeCN) (10 mL), add molecular iodine (I₂) (1.2 mmol, 1.2 eq) and Ceric Ammonium Nitrate (CAN) (1.2 mmol, 1.2 eq).
Reaction Conditions: Heat the resulting mixture to 80 °C (reflux) and stir vigorously.
Monitoring: Monitor the reaction by TLC. The reaction may require several hours to overnight for complete conversion.
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) or ethyl acetate (50 mL) and wash with saturated aqueous Na₂S₂O₃ (2 x 15 mL) and brine (1 x 15 mL).
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Generalized Reaction Workflow Diagram
Caption: A generalized experimental workflow for the iodination of 1-ethyl-3-methyl-5-nitro-1H-pyrazole.
References
BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
Unknown. (n.d.). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmYipMUM49Al6ov_nX-WfwSip7dCk0DOlsMh5FsX_xS6zDha48DdwXL-GvJizFryDyMOB_0jE9PTxuLWP0cVI0g0UIwMFrwhuw6nOu6dtQ9IRHAv0ZB80eO6q2T7BuwxBlDPq1l5V78lhSYEOvmjDf2rpKWU1HxsfNebgTLAxuCAv2CUoWQhu0ErSexboy]( tlaxucav2cuowqhu0ersexboy)
Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUIQR0iQ7T0vIdsH3W2sCCLYKvkIbdWuLazkVoN9Fd9xrzJ0Yq8Wn82eTrUjQKNPenKvbrNfcwaW0jvHGLLnBYmw3HoGbDh_4kQQkTqYB-2hVgnMJUaM4ojLIOWPUHNZRBqEDj]( mw3hogbdh_4kqqktqyb-2hvgnmjuao4ojliowpuhnzrbqedj)
ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBmHc0c4V5iEB22eZkJCTAYPWTrGpwzoagLz5W8gTpZHjv3sx-vf5GmrERfUEpg0VwhhzmXZqw41ODs-V9QejemJFDDII25CSJKJow3CiBTs7E2VEiniRePfGIlnqACtPCbH6hgC5pXzmzP7SJxJ2sJypVX3tFE_j66cOQS3Lh6trS7Y4iq7TjebB-79mHBLvRHR5rNtslP0NbkYiAykqbZy1_obb255AKxBG0pXHho_D6F0C_LF2OR8njx5plc_8GT1rUtoG2qSY82PmvFyun2Nm-oEwj_wHnvw==]( lnqactpcbh6hgc5pxzmzp7sjxj2sjypvx3tfe_j66coqs3lh6trs7y4iq7tjebb-79mhblvrhr5rntslp0nbkyiaykqbzy1_obb255akxbg0pxhho_d6f0c_lf2or8njx5plc_8gt1rutog2qsy82pmvfyun2nm-oewj_whnvw==)
BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
Afridi, S. K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
Unknown. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values.
Unknown. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAnxDo9z0kc9vPR3qwwne4vkdLgKdMXQ3zCGnr3bRI_xmKGLqT7ZvMNjqLoBhtnnKXJgbX9IaSU-zsEvVGFZaTzd3JikHb-z-V0N2LOpTs1IJg6Rlxina2wlN53cipYmjLY_Vysy1keD17aKMmvu2TCfDTih5jBMykR03wMWp9SaYtOCRFb5wUuYRpAZUwP-1CXOfk53VFmYcE88bT83_fOMEQSFIryLlnlcWVhesCKW6a1vHA4JJ5NfcubiNm5gjtzLE=]( zd3jikhb-z-v0n2lopts1ijg6rlxina2wln53cipymjly_vysy1ked17akmmvu2tcfdtih5jmykr03wmwp9saytoc rfb5wuuyrpazuwp-1cxofk53vfmyce88bt83_fomeqsfi ryllnlcwvhesckw6a1vha4jj5nfcubinm5gjtzle=)
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
Chajkovskij, V.K., et al. (2000). Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate. INIS-IAEA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2eDXxiOWe2gUx2fHx08789yEcXCzsZRTzT1e9CQ2MJOZW-uk3hj7w1HrS1KTzBusvHCmK-yfKgW5E5DgjoxTUMgq9kT8na_miuDimQ9VksKsUK_6bBqyHCci5Cq52SV_Yq-Q8]( we2gux2fhx08789yecxczszrtzt1e9cq2mjozw-uk3hj7w1hrs1ktzbusvhcmk-yfkgw5e5dgjoxtumgq9kt8na_miudimq9vksksuk_6bbqyhcci5cq52sv_yq-q8)
Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMDTUBecjjOBNYpLHdm6kEVryCitwU3AraOau4ukApFsfC96bOH6PgKBL3YWklYKWdQcLoaDo0Ncqt7syl7gWy1CsqHLst2o3KgRA8BTv6lJcYItE24HhNRu5d3GPEbkCLoffJM4aP-GhHi4I6trsstv0I0r2JRMXUfBVLWsjxO5DpCdTpWP1da7371MycX7gfSY_J]( dqcload0ncqt7syl7gwy1csqhlst2o3kgra8btv6ljcyite24hhnru5d3gpebkcloffjm4ap-ghhi4i6trsstv0i0r2jrmxufbvlwsjxo5dpcdt pwp1da7371mycx7gfsy_j)
Technical Support Center: Troubleshooting De-iodination in Pyrazole Coupling Reactions
Welcome to our technical resource hub dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging side reaction of de-iodination during the C-N cross-coupli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our technical resource hub dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging side reaction of de-iodination during the C-N cross-coupling of iodopyrazoles. This guide is structured to provide both quick answers to frequent problems and in-depth, mechanistically grounded solutions to ensure the success of your synthetic campaigns.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding de-iodination side reactions.
Q1: I'm observing a significant amount of the de-iodinated pyrazole in my Buchwald-Hartwig reaction. What is the primary cause?
A1: The primary cause is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This species can react with your iodopyrazole in a process called hydrodehalogenation, which cleaves the C-I bond and replaces it with a C-H bond, leading to the undesired byproduct. The desired C-N coupling and the undesired de-iodination are competing pathways from the same initial oxidative addition intermediate.
Q2: My starting iodopyrazole is completely consumed, but the yield of my desired aminopyrazole is low, and I see a major non-polar byproduct in my TLC/LC-MS. Is this de-iodination?
A2: This is a classic symptom of significant de-iodination.[1] The de-iodinated pyrazole is typically less polar than the starting iodopyrazole and the desired aminopyrazole, causing it to run higher on a normal-phase TLC plate or elute earlier in reverse-phase HPLC.[1] If you suspect this, it is crucial to confirm the identity of the byproduct by mass spectrometry and comparison to a known standard of the de-iodinated pyrazole if available.
Q3: Which reaction parameters have the most significant impact on minimizing de-iodination?
A3: The choice of ligand, base, and to a lesser extent, solvent and temperature, are the most critical factors.[2] Bulky, electron-rich phosphine ligands, weaker inorganic bases (like phosphates and carbonates), and aprotic, non-polar solvents generally favor the desired C-N coupling over de-iodination.[2]
Q4: I'm using an amine with β-hydrogens. Is this more likely to cause de-iodination?
A4: Yes, amines with β-hydrogens can be more problematic. A competing pathway known as β-hydride elimination can occur from the palladium-amido intermediate, which can also lead to the formation of hydrodehalogenated arenes.[3][4] In such cases, a switch to a copper-catalyzed system might be beneficial.[3][5]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving de-iodination issues, grounded in the mechanistic principles of the Buchwald-Hartwig amination.
Understanding the Competing Pathways
The crux of the problem lies in the fate of the arylpalladium(II) halide intermediate formed after oxidative addition of the iodopyrazole to the Pd(0) catalyst. As illustrated below, this intermediate is at a critical juncture, leading to either the desired product or the de-iodinated byproduct.
Figure 1: Competing catalytic cycles in Buchwald-Hartwig amination.
Our goal is to accelerate the "Desired Pathway" (C-N bond formation) and/or suppress the "Undesired Pathway" (hydrodehalogenation). The following sections detail how to manipulate reaction parameters to achieve this.
Systematic Troubleshooting Workflow
Use the following decision tree to systematically diagnose and address the de-iodination issue.
Figure 2: A systematic workflow for troubleshooting de-iodination.
Parameter Optimization: The "Why" Behind the "How"
1. The Critical Role of the Ligand
The phosphine ligand is arguably the most important variable in controlling the competition between C-N coupling and de-iodination.
Expertise & Experience: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the go-to solution for a reason. Their steric bulk promotes a monoligated palladium center, which accelerates the rate-limiting reductive elimination step to form the C-N bond.[6] This faster productive step gives the competing de-iodination pathway less time to occur. Less bulky ligands can lead to catalyst decomposition or favor pathways that generate Pd-H species.
Ligand Family
Key Features
Impact on De-iodination
Recommended Ligands
Biaryl Phosphines
Bulky, electron-rich, pre-catalyst forms available.
Moderately Suppresses. Can prevent formation of inactive Pd-I dimers.
dppf
Simple Trialkyl/aryl Phosphines
Less bulky, less electron-rich.
Prone to De-iodination. Slower reductive elimination.
P(o-tolyl)₃, P(t-Bu)₃
This data is illustrative and serves as a general guideline. Optimal ligand choice is substrate-dependent.[2][7][8]
2. Base Selection: Avoiding Hydride Sources
The base is essential for deprotonating the amine in the catalytic cycle, but it can also be a primary source of the hydride ions that lead to de-iodination.
Expertise & Experience: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective at deprotonation but can degrade at elevated temperatures, generating hydride species. Switching to weaker, non-nucleophilic inorganic bases is a highly effective strategy to starve the de-iodination pathway of its key reagent.[2][7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent first choices as they are generally less prone to generating hydrides.
Base
pKa of Conjugate Acid
Typical Observation
Recommendation for De-iodination
NaOtBu / KOtBu
~19
High reaction rates, but potential for de-iodination at >100 °C.
Use with caution; consider as a source of the problem.
K₃PO₄
~12.3 (pKa3)
Generally slower rates but significantly less de-iodination.
First Choice for Suppression.
Cs₂CO₃
~10.3 (pKa2)
Milder base, effective for sensitive substrates, low de-iodination.
Excellent Alternative.
K₂CO₃
~10.3 (pKa2)
Weaker, may require higher temperatures or longer reaction times.
Use if other bases fail or cause solubility issues.
3. Solvent and Temperature Effects
Solvent: Protic solvents (e.g., alcohols) or solvents that can act as hydride donors (e.g., DMF, though less common) should be avoided if de-iodination is a major issue. Aprotic, non-polar solvents like toluene and dioxane are generally preferred as they are less likely to participate in the formation of Pd-H species.[2]
Temperature: While higher temperatures increase the rate of the desired coupling, they can disproportionately accelerate the de-iodination side reaction. If you have identified a good ligand/base combination but still observe de-iodination, reducing the reaction temperature (e.g., from 110 °C to 90 °C) can often tip the balance in favor of the desired product.[7]
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing De-iodination in Buchwald-Hartwig Amination of 4-Iodopyrazole
This protocol is a robust starting point for coupling a generic 4-iodopyrazole with a primary or secondary amine, designed to minimize hydrodehalogenation.
Materials:
N-protected 4-iodopyrazole (1.0 equiv)
Amine (1.2-1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) [or a suitable pre-catalyst]
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 4-iodopyrazole, K₃PO₄, Pd(OAc)₂, and XPhos.
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine.
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Look for the consumption of the starting material and the formation of both the desired product and the potential de-iodinated byproduct.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Quantitative Analysis of Product and De-iodinated Byproduct by HPLC-UV
This method allows for the accurate quantification of the desired aminopyrazole and the de-iodinated pyrazole byproduct to assess the success of your reaction optimization.
1. Instrumentation and Materials:
HPLC system with a UV-Vis or Diode Array Detector (DAD).[9]
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
HPLC-grade acetonitrile and water.
Formic acid or trifluoroacetic acid (TFA).
Reference standards of the starting iodopyrazole, the desired aminopyrazole, and the de-iodinated pyrazole (if available).
2. Preparation of Solutions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Solutions: Prepare individual stock solutions of your reference standards in the diluent at a concentration of ~1 mg/mL. From these, prepare a mixed standard solution and a series of calibration standards at concentrations spanning your expected sample concentrations (e.g., 1 to 100 µg/mL).[10]
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection Wavelength: Select a wavelength where all components have reasonable absorbance (e.g., 254 nm, or an optimal wavelength determined by DAD analysis).
Gradient Program (Typical):
0-2 min: 10% B
2-15 min: Ramp from 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B and equilibrate.
(This gradient is a starting point and must be optimized for your specific compounds.)
4. Sample Analysis and Quantification:
Reaction Quench: Take a small, accurately measured aliquot (e.g., 50 µL) from the crude reaction mixture.
Dilution: Dilute the aliquot with a known volume of diluent (e.g., into 10 mL) to a concentration within the calibration range.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter.
Injection: Inject the sample onto the HPLC system.
Quantification: Identify the peaks corresponding to your product and byproduct by their retention times. Calculate the concentration of each using the calibration curves generated from your standard solutions. The percentage of de-iodination can be calculated as: (moles of de-iodinated byproduct) / (moles of desired product + moles of de-iodinated byproduct) * 100%.
IV. References
BenchChem. (2025). Minimizing hydrodehalogenation side products in palladium catalysis. Technical Support Guide.
Plummer, S., & Gallou, F. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Aqueous Micellar Conditions. NSF Public Access Repository.
Mann, G., & Hartwig, J. F. (1996). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. Tetrahedron Letters, 37(12), 1943-1946.
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Technical Support Guide.
Kashani, S. K., Jessiman, J. E., & Newman, S. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint.
Török, B., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080.
Kopinke, F.-D., et al. (2025). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. ResearchGate.
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
BenchChem. (2026). Case Study: Improving Yield & Purity Through Route Optimization.
BenchChem. (2025). Validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate. Technical Support Guide.
Kozlowski, M. C., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline. Technical Support Guide.
Bakherad, M., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers.
Olofsson, B., et al. (2018). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
Schweizer, U., & Schlicker, C. (2013). New insights into the structure and mechanism of iodothyronine deiodinases. Molecular and Cellular Endocrinology.
Wikipedia. (2023). Buchwald–Hartwig amination.
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
Stradiotto, M., et al. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
Larsen, P. R., & Zavacki, A. M. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. PMC.
Kiss, N., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry.
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
Harusawa, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. MDPI.
Buchwald, S. L., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS. Technical Support Guide.
Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
Abidin, N. H. Z., et al. (2022). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. Analytical and Bioanalytical Chemistry Research.
ResearchGate. (2016). (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs.
Royal Society of Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
CHROMacademy. (2020). Important Aspects of UV Detection for HPLC. LCGC International.
Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
Dong, V. M., & Wang, M. (2021). Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides.
Harusawa, S., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
Optimizing purification of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
An in-depth guide to optimizing the purification of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, designed for researchers, scientists, and drug development professionals. Introduction 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to optimizing the purification of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, designed for researchers, scientists, and drug development professionals.
Introduction
1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The presence of nitro, iodo, ethyl, and methyl groups on the pyrazole core offers multiple points for synthetic modification, particularly through cross-coupling reactions at the C-I bond.[1] However, the very features that make this molecule synthetically attractive also present unique challenges in its purification. Achieving high purity is critical for ensuring reproducible results in subsequent synthetic steps and for accurate biological evaluation.
This technical support center provides a comprehensive guide to overcoming common purification challenges. It offers troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Part 1: Initial Assessment and Strategy
Q1: How should I first assess the purity of my crude 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole?
A comprehensive initial assessment is crucial for selecting the appropriate purification strategy. A multi-technique approach is recommended:
Thin-Layer Chromatography (TLC): This is the quickest and most common method for a preliminary check. It helps visualize the number of components in your crude mixture and is essential for developing a solvent system for column chromatography.[2] Multiple spots indicate the presence of impurities.[2]
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4] It provides robust data on the percentage of your main product relative to impurities.[3][4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can confirm the structure of your target compound and may reveal the presence of major impurities if their signals are distinct from your product's signals.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound and its impurities are sufficiently volatile and thermally stable, GC-MS is excellent for both separation and identification of components.[3]
Q2: What are the most probable impurities I should expect?
Impurities typically arise from the synthesis process and can include:
Unreacted Starting Materials: Depending on the synthetic route, these could include 1-ethyl-3-methyl-5-nitro-1H-pyrazole or the iodinating agent.
Regioisomers: The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers.[2][7] For instance, if the starting material was 1-ethyl-3-methyl-1H-pyrazole, nitration and iodination could potentially occur at different positions, leading to isomeric byproducts.
By-products from Side Reactions: The strong activating and deactivating effects of the substituents can lead to undesired side reactions.
Degradation Products: The nitro and iodo groups can make the molecule susceptible to degradation under certain conditions, such as exposure to light or strong bases.[8]
Q3: What are the primary methods for purifying this compound?
The two most effective and widely used techniques for purifying substituted pyrazoles like this are:
Column Chromatography: This is the most powerful method for separating closely related impurities, such as regioisomers.[2][9]
Recrystallization: If the crude product is a solid and has a relatively high initial purity (e.g., >90%), recrystallization is an efficient method for achieving very high purity.[9]
Q4: How do I decide between column chromatography and recrystallization?
The choice depends on the nature and quantity of both your compound and its impurities:
Choose Column Chromatography if:
TLC analysis shows multiple impurities, especially those with Rf values close to your product.
The impurities are structurally very similar to the product (e.g., regioisomers).[2]
The product is an oil or a low-melting solid that is difficult to crystallize.[2]
Choose Recrystallization if:
The product is a solid with a high melting point.
The crude material is already of high purity (>90%) with minor impurities.[9]
You have identified a solvent system where the solubility of the product and impurities differs significantly with temperature.
Purification Workflow Decision Guide
Caption: A decision workflow for selecting the optimal purification strategy.
Part 2: Troubleshooting Specific Techniques
Q5: What are good starting solvents for recrystallizing 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Given the polarity imparted by the nitro group, suitable solvents and systems to test include:
Single Solvents: Ethanol, isopropanol, and ethyl acetate are excellent starting points.[10]
Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol) and then add a hot "anti-solvent" (like water or hexane) dropwise until turbidity persists, followed by slow cooling.[10] For this specific molecule, combinations like ethyl acetate/hexane or ethanol/water are promising.[11][12]
Q6: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:
Slow Down Cooling: This is the most critical factor. Ensure the solution cools as slowly as possible. An insulated container can help.[10]
Lower the Crystallization Temperature: Use a solvent with a lower boiling point.[9]
Use More Solvent: The solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat until clear, and attempt to cool slowly again.[9]
Add a Seed Crystal: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.[9]
Q7: My yield after recrystallization is very low. How can I improve it?
Low yield is often due to the compound having significant solubility in the solvent even at low temperatures.
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[9][10]
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]
Change Solvents: Experiment with a different solvent or mixed-solvent system where the compound is less soluble at cold temperatures.
Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the liquid left after filtration) and re-cooling.
Q8: What is a good starting solvent system (mobile phase) for column chromatography?
A mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate is the standard choice for pyrazoles.[2]
TLC First: Before running a column, always determine the optimal solvent system using TLC.[2]
Target Rf: Aim for a solvent ratio that gives your target compound an Rf (retention factor) value of approximately 0.3-0.4.[2] This generally provides the best separation on a column.
Example Systems to Test (Hexane:Ethyl Acetate): Start with 95:5, then try 90:10, and 80:20.
Q9: My compound is streaking or tailing on the TLC plate and column. What is the cause?
Streaking can be caused by several factors:
Compound is too Polar for the Solvent: If the spot streaks up from the baseline, the mobile phase is not polar enough to move it effectively. Gradually increase the proportion of ethyl acetate.
Acidic Silica Interaction: The pyrazole nitrogen atoms can be basic and may interact strongly with the acidic silica gel, causing tailing. To mitigate this, you can add a small amount (0.5-1%) of triethylamine to your mobile phase to deactivate the silica.[2][13]
Overloading: Applying too much sample to the TLC plate or column can cause streaking.
Q10: The separation between my product and an impurity is poor. How can I improve the resolution?
Optimize the Mobile Phase: Try a less polar mobile phase. This will increase the retention time for all compounds and may improve the separation between closely eluting spots.[14]
Change Solvents: Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
Use a Longer Column: A longer column provides more theoretical plates, which can enhance the separation of difficult-to-resolve mixtures.
Consider Alternative Stationary Phases: If silica gel fails, consider using neutral alumina, especially if your compound is basic.[2][13]
Troubleshooting Guide: From Crude to Pure
Caption: Common issues and solutions for purification techniques.
Part 3: Post-Purification and Safety
Q11: How should I properly dry and store the purified compound?
Drying: After filtration (from recrystallization) or solvent evaporation (from chromatography), the product should be dried under high vacuum to remove all residual solvents.[2] Gentle heating can be applied if the compound is thermally stable.
Storage: The compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term stability, refrigeration (2-8 °C) is recommended.[8]
Q12: Is 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole stable?
While the pyrazole ring is generally stable, the substituents introduce potential instabilities:
De-iodination: Aryl iodides can be sensitive to light and certain reaction conditions, potentially leading to de-iodination.
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.[8]
Oxidation: The pyrazole ring can be susceptible to oxidation.[8] It is best to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or sensitive applications.
Q13: What are the key safety precautions for handling this compound?
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.
Incompatible Materials: Store away from strong oxidizing agents.
Toxicity: Aromatic nitro compounds and organic iodides should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[15][16][17]
Detailed Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of the crude or purified product.
Parameter
Recommended Condition
Instrumentation
HPLC system with UV detector
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 20 min
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
254 nm
Injection Vol.
10 µL
Procedure:
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.[4]
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a blank (mobile phase) to check for system contamination.[3]
Inject the sample solution.
Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.[4]
Protocol 2: Purification by Recrystallization
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, ethyl acetate, hexane) to find a suitable system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9][10]
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process.
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.[10]
Drying: Dry the purified crystals under high vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
TLC Analysis: Determine the optimal mobile phase (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3-0.4 for the product and good separation from impurities.[2]
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting the column with the mobile phase, starting with a slightly less polar mixture than determined by TLC if using gradient elution.[2]
Fraction Collection: Collect fractions in test tubes.
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[2]
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[2]
BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support.
Jetir.Org. (n.d.).
BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
Ghiurca, I. et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
BenchChem. (2025).
Google Patents. (2024). CN115718149A - Purity analysis method of methylpyrazole.
BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Support.
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
BenchChem. (2025). assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents. BenchChem Technical Support.
TCI Chemicals. (n.d.).
Fisher Scientific. (2025).
MilliporeSigma. (n.d.).
Arkat USA. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Technical Support.
Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem Technical Support.
Technical Support Center: Overcoming Steric Hindrance in 4-Iodo-5-Nitro-Pyrazole Reactions
Welcome to the Application Scientist Support Portal. Functionalizing highly substituted pyrazoles—specifically 4-iodo-5-nitro-1H-pyrazole and its N-alkylated derivatives—presents a unique intersection of steric and elect...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Functionalizing highly substituted pyrazoles—specifically 4-iodo-5-nitro-1H-pyrazole and its N-alkylated derivatives—presents a unique intersection of steric and electronic challenges. This guide is designed for researchers and drug development professionals to troubleshoot cross-coupling failures, optimize regioselectivity, and implement self-validating experimental workflows.
Mechanistic Insights: The Causality of Coupling Failures
The difficulty in functionalizing 4-iodo-5-nitro-pyrazoles stems from the synergistic antagonism of steric clash and electronic deactivation.
Electronic Effects : The strongly electron-withdrawing nature of the C5-nitro group lowers the LUMO energy of the pyrazole ring. Counterintuitively, this actually accelerates the oxidative addition of the C–I bond to the Pd(0) center[1].
Steric Effects : The van der Waals radius of the C4-iodine atom (~1.98 Å) severely overlaps with the rigid, planar C5-nitro group. Once oxidative addition occurs, this immense steric bulk creates a massive bottleneck during the transmetalation step. The incoming nucleophile (e.g., arylboronic acid) physically struggles to coordinate to the crowded Pd(II) center[2].
Understanding this causality is critical: your reactions are likely not failing at the initiation step, but rather stalling at the intermediate Pd(II) complex, leading to competitive side reactions.
Fig 1. Catalytic cycle bottleneck caused by steric clash during transmetalation.
Troubleshooting Guide & FAQs
Q1: Why does my Suzuki-Miyaura coupling stall at 20% conversion despite complete consumption of the boronic acid?A1: Protodeboronation is outcompeting transmetalation. Because the C4-iodo and C5-nitro groups create extreme steric crowding, the transmetalation step is severely retarded[3]. As a result, the boronic acid degrades in the basic aqueous media before it can couple.
Solution: Switch to a bulky, electron-rich Buchwald ligand like XPhos or SPhos. These ligands promote the formation of a highly active mono-ligated Pd(0) species and provide enough steric bulk to force reductive elimination, relieving the strain of the intermediate[2].
Q2: During N-alkylation of 4-iodo-5-nitro-1H-pyrazole, I observe poor regioselectivity. How can I control this?A2: The C4-iodo and C5-nitro groups create an asymmetric steric environment. Alkylation at the nitrogen adjacent to the nitro group (N1) is sterically hindered. Under thermodynamic control (e.g., K₂CO₃ in DMF at room temperature), alkylation naturally favors the less hindered nitrogen, yielding the 1-alkyl-4-iodo-3-nitro-pyrazole isomer as the major product[4].
Q3: Can I perform a Sonogashira coupling on this substrate without reducing the nitro group?A3: Yes, but the alkyne approach is sterically hindered, and standard Pd/Cu systems can lead to unwanted side reactions or alkyne dimerization. Use Cu-free Sonogashira conditions or strictly control the temperature (avoid exceeding 60 °C) to prevent the reduction of the nitro group or unwanted cycloadditions[5].
Fig 2. Troubleshooting decision tree for sterically hindered pyrazole couplings.
Quantitative Data: Suzuki Coupling Optimization
The following table summarizes the optimization landscape for coupling arylboronic acids with 4-iodo-1-methyl-5-nitro-1H-pyrazole. Notice how the shift from standard bidentate ligands to bulky monodentate biaryl phosphines drastically improves the yield by overcoming the transmetalation barrier.
This protocol utilizes XPhos to overcome the steric hindrance at the C4 position.
Reagents:
4-Iodo-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)
Arylboronic acid (1.5 equiv)
Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)
XPhos (0.08 equiv, 8 mol%)
Cs₂CO₃ (2.0 equiv)
Step-by-Step Methodology:
Solvent Preparation: Prepare a 5:1 mixture of Toluene/H₂O. Degas the mixture by sparging with inert N₂ gas for at least 20 minutes. Do not skip this step; Pd(0)-XPhos complexes are highly oxygen-sensitive.
Reaction Assembly: In an oven-dried Schlenk tube, charge the pyrazole substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
Atmosphere Exchange: Evacuate the tube and backfill with N₂ (Repeat for 3 cycles).
Initiation: Add the degassed solvent mixture via syringe. Seal the tube and heat at 90 °C for 12 hours under vigorous stirring (1000 rpm) to ensure biphasic mixing.
Self-Validation Checkpoint (LC-MS): At 4 hours, sample the organic layer.
If you observe the mass of the dehalogenated pyrazole (reduction of the C-I bond) but no cross-coupled product: Your catalyst successfully performed oxidative addition but failed at transmetalation. Ensure your base is fully dissolved and consider increasing the boronic acid equivalents.
If starting material remains untouched: Check for catalyst poisoning or oxygen ingress.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
To ensure the bulky nitro group does not interfere with downstream couplings, alkylation must be carefully controlled.
Step-by-Step Methodology:
Dissolve 4-iodo-5-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Add finely powdered K₂CO₃ (2.0 equiv) and stir at 0 °C for 15 minutes to generate the pyrazolide anion.
Add the alkyl halide (e.g., Iodomethane, 1.2 equiv) dropwise over 5 minutes.
Remove the ice bath, warm to room temperature, and stir for 4 hours.
Self-Validation Checkpoint (NMR): Isolate the crude product and perform a ¹H-¹³C HMBC NMR experiment. A strong correlation between the N-alkyl protons and the adjacent C-H proton (C5 or C3 depending on numbering) will confirm the regiochemistry. Due to steric relief, the 1-alkyl-4-iodo-3-nitro isomer should predominate[4].
References[5] Eller, G. A., et al. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc. URL:https://www.arkat-usa.org[4] BenchChem Technical Support Team. "Technical Support Center: Synthesis of 4-Iodopyrazole." BenchChem. URL:https://www.benchchem.com[1] Meng, G., et al. "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage." Organic Letters, ACS Publications. URL: https://pubs.acs.org/journal/orlef7[2] BenchChem Technical Support Team. "Application Notes and Protocols: Suzuki Coupling Reactions with Pyrazole Derivatives." BenchChem. URL:https://www.benchchem.com[3] "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." Organic Chemistry Frontiers, Royal Society of Chemistry. URL:https://pubs.rsc.org/en/journals/journalissues/qo
Technical Support Center: Solving Solubility Issues of Nitro-pyrazoles in Reaction Media
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the significant challenge of nitro-pyrazole solubility in reaction media. The unique electronic properties of the pyrazole ring, combined with the strong electron-withdrawing nature of the nitro group, often lead to high crystallinity and low solubility, complicating synthesis, purification, and biological screening.
Troubleshooting Common Solubility Issues with Nitro-pyrazoles
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Question 1: My nitro-pyrazole starting material is not dissolving in the chosen reaction solvent. What is my first course of action?
Answer: This is a frequent bottleneck that can prevent a reaction from initiating. The core issue lies in a mismatch between the polarity of your nitro-pyrazole and the solvent. Nitro-pyrazoles are often highly polar, crystalline solids.
Your approach should be systematic:
Re-evaluate Your Solvent Choice: The most common solvents for pyrazole chemistry include polar aprotic options like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] If you are using a non-polar or moderately polar solvent like toluene or dichloromethane (CH₂Cl₂), you may have insufficient solvating power.[1] For nitration reactions specifically, strong acids like sulfuric acid are often the reaction medium itself.[2]
Controlled Temperature Adjustment: Increasing the reaction temperature is a common and effective method to enhance solubility.[3] The additional thermal energy helps overcome the crystal lattice energy of the solid.[4] However, proceed with caution: ensure your starting materials and reagents are thermally stable at elevated temperatures to avoid degradation.[3]
Utilize a Co-solvent System: If a single solvent is ineffective or if high temperatures are not viable, introducing a co-solvent is an excellent strategy.[3] A small amount of a highly polar, miscible solvent like DMSO or DMF can be added to a primary solvent (e.g., acetonitrile or THF) to significantly boost the overall solvating power of the medium.[1] A systematic screening is recommended to find the optimal ratio (see Protocol 1).
Question 2: My nitro-pyrazole product is precipitating out of the reaction mixture prematurely, leading to a stalled reaction and low yields. What can I do?
Answer: Premature precipitation occurs when the product's concentration exceeds its saturation solubility in the reaction medium. This is common when the product is significantly less soluble than the starting materials.
Here are several strategies to mitigate this:
Lower Reactant Concentration: The simplest approach is to decrease the concentration of your reactants.[3] By using a larger volume of solvent for the same amount of starting material, you can keep the product below its saturation point.
Solvent Screening: The reaction conditions may permit a change of solvent entirely. A small-scale solvent screening experiment can help identify a solvent system that can maintain all components, including the product, in the solution.[3]
Employ Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent and an organic substrate, PTC can be a powerful solution. A phase-transfer catalyst (like a quaternary ammonium salt) shuttles the ionic reagent into the organic phase where the nitro-pyrazole is dissolved, allowing the reaction to occur without requiring high solubility of all components in a single phase.[5][6][7] This can lead to faster reaction rates and easier product separation.[1]
Question 3: I am struggling to purify my nitro-pyrazole by recrystallization due to its poor solubility in all common solvents.
Answer: This is a classic purification challenge for highly crystalline, low-solubility compounds. Standard recrystallization is often ineffective.
Consider these advanced techniques:
Hot Filtration: This technique is useful if your compound is sparingly soluble even in hot solvents. Dissolve the crude product in the absolute minimum amount of a boiling solvent and quickly filter it while hot to remove insoluble impurities. The purified product will then crystallize from the filtrate upon cooling.[3]
Binary Solvent System Recrystallization: This is a highly effective method. The principle is to dissolve your compound in a minimal amount of a hot "good" solvent (one in which it is soluble) and then slowly add a "poor" solvent (one in which it is insoluble, but is miscible with the "good" solvent) until the solution becomes turbid. Slow cooling should then induce the formation of high-quality crystals.[3] (See Protocol 2 for a detailed methodology).
Alternative Purification Methods: If recrystallization fails, other methods may be necessary. For column chromatography, low solubility can be a challenge for loading. A common trick is to dissolve the crude product in a very strong but minimal volume of a solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the column.[3]
Frequently Asked Questions (FAQs)
Q1: What fundamental factors influence the solubility of nitro-pyrazoles?
A1: The solubility of nitro-pyrazoles is governed by a combination of factors:
Molecular Structure: The pyrazole ring itself can engage in hydrogen bonding.[4] The presence of one or more highly polar nitro groups significantly increases the molecule's polarity.
Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding and π-π stacking between the aromatic rings, lead to high crystal lattice energy.[4] A solvent must provide sufficient energy to overcome these forces.
Substituents: Besides the nitro group, other substituents on the pyrazole ring play a critical role. Lipophilic (non-polar) groups tend to decrease aqueous solubility, while other polar groups can increase it.[4]
pH: For nitro-pyrazoles containing ionizable functional groups (acidic or basic sites), the pH of the solution can dramatically impact solubility by allowing for the formation of more soluble salts.[4]
Q2: What are the best general-purpose solvents for reactions involving nitro-pyrazoles?
A2: Based on their polar nature, polar aprotic solvents are often the most effective.
Excellent Choices: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone are frequently used and show good solvating power for many pyrazole derivatives.[1]
Moderate Choices: Alcohols like ethanol and methanol can also be used, though their protic nature may interfere with certain reagents (e.g., strong bases).[1]
Specific Synthesis Solvents: It's important to note that specific synthetic steps may dictate the solvent. For instance, the rearrangement of N-nitropyrazole to 3-nitropyrazole is often carried out in solvents like anisole or benzonitrile.[2]
Q3: How does increasing the number of nitro groups on the pyrazole ring affect solubility?
A3: The effect is complex. While adding more nitro groups increases the molecule's overall polarity, it can paradoxically decrease solubility in many common solvents. This is because the introduction of more nitro groups can lead to stronger and more extensive intermolecular interactions within the crystal lattice. This increased crystal lattice energy requires a more powerful solvent to overcome, making the compound harder to dissolve. The density and nitrogen content also increase with more nitro groups.[8]
Q4: Are there any "green chemistry" approaches to address solubility issues with nitro-pyrazoles?
A4: Yes, several strategies align with the principles of green chemistry:
Hydrotropes: These are compounds that can enhance the solubility of poorly soluble organic compounds in water. For example, sodium p-toluenesulfonate (NaPTS) has been used as a hydrotrope in aqueous media for pyrazole synthesis.[9][10]
Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, often with heating or using a catalyst like tetrabutylammonium bromide (TBAB).[11] This approach can lead to faster reaction rates, easier product separation, and reduced waste.[11]
Aqueous Synthesis: While many nitro-pyrazoles have poor water solubility, some synthetic methods utilize water as a solvent, sometimes with the aid of co-solvents or catalysts to facilitate the reaction.[3][7]
Data Presentation
Table 1: Common Solvents for Nitro-pyrazole Reactions
Solvent Class
Example Solvents
General Solubility for Nitro-pyrazoles
Key Considerations
Polar Aprotic
DMSO, DMF, Acetonitrile, Acetone
Excellent to Good
Often the best choice for dissolving highly polar nitro-pyrazoles.[1][2] Can be difficult to remove under vacuum (especially DMSO/DMF).
Polar Protic
Ethanol, Methanol, Water
Good to Poor
Ethanol and methanol are common, but can act as nucleophiles or interfere with bases.[1] Water solubility is generally very low.[1]
Non-Polar
Toluene, Hexane
Generally Poor
Less effective for highly polar nitro-pyrazoles but may be used in specific synthetic steps or for purification.[1]
Chlorinated
Dichloromethane (CH₂Cl₂)
Moderate
Solubility is highly dependent on the specific substituents on the pyrazole ring.[1]
Strong Acids
Sulfuric Acid (H₂SO₄)
Good (as reaction medium)
Often used as both a solvent and a reagent in nitration reactions.[2]
Experimental Protocols
Protocol 1: Systematic Screening for an Optimal Co-solvent System
Objective: To identify an effective co-solvent to solubilize a nitro-pyrazole starting material in a primary reaction solvent.
Materials:
Nitro-pyrazole compound
Primary reaction solvent (e.g., Acetonitrile)
A selection of potential co-solvents with high polarity (e.g., DMSO, DMF, NMP)
Small vials with stir bars
Graduated pipettes or syringes
Procedure:
In several separate vials, add a known amount of your nitro-pyrazole to mimic the target reaction concentration.
To each vial, add the primary reaction solvent.
Stir the mixtures at the intended reaction temperature for 15 minutes.
To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise, recording the volume added.
Continue adding the co-solvent until the solid completely dissolves.
Compare the results. Select the co-solvent that provides complete dissolution with the smallest volume added and is compatible with your downstream reaction conditions.[3]
Protocol 2: Purification of a Poorly Soluble Nitro-pyrazole using a Binary Solvent System
Objective: To purify a crude nitro-pyrazole derivative that is poorly soluble in common recrystallization solvents.
Materials:
Crude nitro-pyrazole
A "good" solvent (e.g., hot acetone, hot ethanol)
A "poor," miscible solvent (e.g., water, hexane)
Erlenmeyer flask, heat source, and filtration apparatus
Procedure:
Place the crude nitro-pyrazole in an Erlenmeyer flask.
Add a minimal amount of the "good" solvent to the flask.
Heat the mixture with stirring until the solid dissolves completely.
While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until the solution becomes slightly and persistently turbid.
If too much precipitate forms, add a few more drops of the hot "good" solvent to redissolve it and achieve clarity.
Remove the flask from the heat and allow it to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation.
Collect the purified crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[3]
Visualizations
Caption: Mechanism of how a co-solvent enhances solubility by bridging polarity.
References
BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
BenchChem Technical Support Team. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem.
He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem.
BenchChem Technical Support Team. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
ResearchGate. (n.d.). Review on synthesis of nitropyrazoles.
ResearchGate. (n.d.). Phase-Transfer-Catalyzed Asymmetric Synthesis of Chiral N-Substituted Pyrazoles by Aza-Michael Reaction.
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
Arabian Journal of Chemistry. (2015). Aqua mediated multicomponent reaction under phase transfer catalysis: A novel and green approach to access fused pyrazoles.
Recrystallization solvent systems for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream purification of highly functionalized pyrazole building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream purification of highly functionalized pyrazole building blocks. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) presents a unique physicochemical profile. It is a fully substituted, amphiphilic heterocycle. The lipophilic core (ethyl, methyl, and heavy iodine) strongly resists aqueous media, while the strongly electron-withdrawing nitro group creates a significant dipole moment . Furthermore, the N1-ethylation removes its ability to act as a hydrogen bond donor, drastically increasing its solubility in organic solvents compared to 1H-unsubstituted pyrazoles .
This guide provides a self-validating system of protocols, troubleshooting steps, and FAQs to ensure high-yield, high-purity recrystallization of this specific compound.
Solvent System Selection (Causality & Logic)
To design a successful recrystallization, we must match the solvent to the impurity profile. Because of the compound's amphiphilic nature, mixed solvent (solvent/anti-solvent) systems are mandatory for high-recovery recrystallization .
Solvent System
Ratio (v/v)
Polarity Gradient
Target Impurities to Remove
Mechanistic Rationale
Ethanol / Water
1:0.5 to 1:1
High (5.2
→
10.2)
Polar (e.g., unreacted nitrating agents, salts)
Ethanol dissolves the compound at reflux due to the nitro group's affinity for protic solvents. Water acts as a powerful anti-solvent because the massive hydrophobic bulk (Iodine + Ethyl) rejects water, forcing rapid crystallization.
EtOAc is an excellent solvent for the polarizable iodine and nitro groups. Heptane forces crystallization while keeping highly lipophilic impurities dissolved in the mother liquor.
Isopropanol (IPA)
Single Solvent
Static (3.9)
Mixed trace impurities
IPA provides a moderate temperature gradient. The compound is highly soluble in hot IPA but poorly soluble in cold IPA, allowing for a single-solvent system if the crude is already >90% pure.
Recrystallization Decision Tree
Workflow for selecting and executing the optimal recrystallization solvent system.
Experimental Protocols
Protocol A: Ethanol/Water (Anti-Solvent Precipitation)
Best for crude mixtures containing inorganic salts or polar organic byproducts.
Dissolution: Place the crude 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole in an Erlenmeyer flask. Add a minimum volume of absolute ethanol (approx. 3-5 mL per gram of crude).
Heating: Heat the mixture to a gentle reflux (approx. 75°C) while stirring until the solid is completely dissolved. If the solution is dark/colored, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration .
Anti-Solvent Addition: While maintaining the solution near boiling, add hot deionized water dropwise until a faint, persistent cloudiness (turbidity) appears.
Clarification: Add 1-2 drops of hot ethanol just until the solution turns clear again. This self-validates that the solution is exactly at the saturation point.
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1-2 hours). Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under high vacuum.
Protocol B: Ethyl Acetate/Heptane (Lipophilic Purging)
Best for crude mixtures containing unreacted alkyl halides or non-polar organic byproducts.
Dissolution: Dissolve the crude product in a minimum amount of hot Ethyl Acetate (EtOAc) at 65°C.
Anti-Solvent Addition: Slowly add hot heptane dropwise until the solution becomes slightly turbid.
Clarification & Cooling: Add a few drops of hot EtOAc to clear the solution. Cover the flask and allow it to cool very slowly to room temperature. Rapid cooling here will trap lipophilic impurities in the crystal lattice.
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold heptane.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What should I do?A: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating . Because 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is highly substituted and lacks N-H hydrogen bonding, its melting point is relatively low.
Solution: Reheat the mixture until the oil dissolves. Add more of the "good" solvent (Ethanol or EtOAc) to lower the saturation temperature, ensuring that when the compound finally reaches saturation, the temperature is below its melting point. Alternatively, add a seed crystal when the solution is lukewarm.
Q: The recrystallization yield is exceptionally low. How can I improve it?A: A low yield indicates that the compound remains highly soluble in the cold mother liquor. This is common if too much "good" solvent was used initially .
Solution: Transfer the mother liquor to a rotary evaporator and remove 50% of the solvent volume. Re-heat to dissolve any crashed-out solids, then repeat the cooling process. Ensure your final ice bath step lasts at least 30-45 minutes.
Q: The isolated crystals have a distinct yellow or brown tint instead of being off-white. How do I remove this?A: A yellow/brown tint in iodo-pyrazoles is almost always caused by trace liberation of molecular iodine (
I2
) during synthesis or storage, or colored degradation products of the nitro-aromatic ring .
Solution: Before recrystallization, dissolve the crude product in an organic solvent (like EtOAc or Dichloromethane) and wash it in a separatory funnel with a 10% aqueous solution of sodium thiosulfate (
Na2S2O3
) . The thiosulfate will reduce the colored
I2
to water-soluble, colorless iodide (
I−
). Dry the organic layer, evaporate, and then proceed with the recrystallization using activated charcoal as described in Protocol A.
References
Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene. ResearchGate. URL: [Link][1]
Solvent Effect on the Pyrazole Formation Reaction. Organic Syntheses. URL: [Link][2]
Method of purifying iodobenzenes (Sodium thiosulfate wash). Google Patents. URL:[3]
Technical Support Center: Controlling Regioselectivity in Pyrazole N-Alkylation
Welcome to the Advanced Troubleshooting Center for Pyrazole Functionalization. Pyrazoles are ubiquitous "privileged scaffolds" in pharmaceuticals and agrochemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Center for Pyrazole Functionalization. Pyrazoles are ubiquitous "privileged scaffolds" in pharmaceuticals and agrochemicals. However, due to annular tautomerism, the N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of N1 and N2 regioisomers.
This guide provides researchers and drug development professionals with field-proven strategies, mechanistic insights, and self-validating protocols to achieve absolute regiocontrol.
Core Principles: The Causality of Regioisomerism
Before troubleshooting, it is critical to understand the underlying forces governing pyrazole reactivity:
Tautomeric Ambiguity: In solution, 3-substituted 1H-pyrazoles rapidly interconvert with their 5-substituted tautomers, rendering both nitrogen atoms nucleophilic.
Thermodynamic vs. Kinetic Control: Weak bases (e.g., K₂CO₃) establish a reversible equilibrium between the neutral pyrazole and the pyrazolide anion, leading to thermodynamic mixtures. Strong bases (e.g., NaH) irreversibly deprotonate the heterocycle, forcing the reaction under kinetic control where steric hindrance dictates the outcome.
Coordination Control: Transition metals and alkaline earth metals can be used to selectively coordinate to one nitrogen, sterically blocking it and directing the electrophile to the adjacent site.
Troubleshooting Guides & FAQs
Q1: My standard K₂CO₃ / DMF alkylation yields an inseparable 1:1 mixture of N1 and N2 isomers. How can I selectively obtain the less sterically hindered N1 isomer?Causality & Solution: K₂CO₃ is a relatively weak base. Its use results in an equilibrium between the neutral pyrazole and the pyrazolide anion, which often leads to poor regioselectivity under thermodynamic control ()[1].
To enforce kinetic control, switch to Sodium Hydride (NaH) in an aprotic solvent like THF. NaH irreversibly deprotonates the pyrazole, generating a highly reactive, "naked" pyrazolide anion. Because the deprotonation is irreversible, the electrophile will attack the most sterically accessible nitrogen (N1) before any equilibration can occur ()[1]. Additionally, utilizing fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can further enhance N1 selectivity by forming tight hydrogen-bond networks around the more basic nitrogen ()[1].
Q2: My target molecule requires alkylation at the more sterically hindered N2 position, but standard basic conditions exclusively yield the N1 isomer. What is the workaround?Causality & Solution: Steric hindrance inherently drives electrophiles away from the N2 position. To invert this natural preference, you must employ coordination control. Magnesium-catalyzed alkylation using MgBr₂ is the premier solution for this challenge ()[2]. The highly nitrogenophilic Mg²⁺ cation coordinates preferentially to the less sterically hindered N1 position. This coordination effectively "blocks" N1, forcing the incoming electrophile (e.g., α-bromoacetates) to attack the N2 position ()[3]. This method reliably produces N2-alkylated products with regioselectivities up to 99:1 ()[2].
Q3: My pyrazole substrate has minimally differentiated peripheral substituents (e.g., 3-ethyl vs. 5-methyl). Both steric and coordination control fail. What advanced techniques are available?Causality & Solution: When substrate-guided differentiation is impossible, the selectivity must be entirely catalyst-controlled or bypass the C-N bond formation altogether.
Biocatalysis: Engineered promiscuous methyltransferases can utilize simple haloalkanes to achieve >99% regioselectivity. The enzyme's chiral pocket dictates the orientation of the pyrazole, completely overriding the substrate's inherent lack of bias ()[4].
Skeletal Editing: A groundbreaking 2025 methodology utilizes "strategic atom replacement." Instead of alkylating a pyrazole, researchers synthesize an N-alkyl isothiazole. A controlled sulfur-to-nitrogen swap then delivers the isomerically pure N-alkyl pyrazole, circumventing the tautomeric separation challenges entirely ()[5].
Strategic Decision Workflows
Decision tree for selecting the optimal pyrazole N-alkylation strategy based on substrate bias.
Quantitative Data Summary
The following table summarizes expected regioselectivity outcomes based on the chosen reagent system.
Designed to target the less sterically hindered nitrogen.
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add the 3-substituted pyrazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in small portions.
Self-Validation Check: Observe the evolution of H₂ gas. The suspension will transition to a clear or slightly translucent solution over 30 minutes. This visual cue confirms the complete, irreversible formation of the pyrazolide anion. Do not proceed until gas evolution ceases.
Alkylation: Dropwise add the alkyl halide (1.1 equiv). Allow the reaction to warm naturally to room temperature and stir for 2-4 hours.
Self-Validation Check: Monitor via TLC (typically using Hexanes/EtOAc). The disappearance of the highly polar baseline pyrazolide spot indicates reaction completion.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to safely destroy any unreacted NaH. Extract with EtOAc, dry the organic layer over Na₂SO₄, and purify via flash chromatography.
Designed to target the more sterically hindered nitrogen.
Preparation: In a glovebox (or under strict Schlenk conditions to exclude moisture), charge a reaction vial with the 3-substituted pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv, 20 mol%).
Complexation: Add anhydrous THF (0.5 M) and stir for 15 minutes at room temperature.
Causality Note: This pre-stirring phase is critical. It allows the Mg²⁺ to fully coordinate with the N1 position, establishing the steric block before the electrophile is introduced into the system.
Alkylation: Add the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 equiv). Stir at room temperature for 12-24 hours.
Self-Validation Check: Monitor the reaction strictly by LC-MS. If over-alkylated quaternary pyrazolium salts begin to appear, immediately halt the reaction or repeat the protocol at a lowered temperature (0 °C) to suppress this specific side-reaction.
Workup: Dilute the mixture with EtOAc and wash thoroughly with water to remove the magnesium salts. Concentrate under reduced pressure and purify via silica gel chromatography.
Mechanistic pathway of MgBr2-catalyzed N2-selective alkylation via N1-coordination blocking.
References
Kelly, C., Levin, M. D., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature (2025).[Link]
Bengel, L. L., Hammer, S. C., et al. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Angewandte Chemie International Edition (2021).[Link]
Xu, D., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Synlett (2020).[Link]
Technical Support Center: Catalyst Selection for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole Coupling
Welcome to the Technical Support Center. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a highly functionalized, electron-deficient, and sterically hindered building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole is a highly functionalized, electron-deficient, and sterically hindered building block. While the C4–I bond is inherently reactive, standard palladium catalysts often fail due to the unique microenvironment created by the adjacent 3-methyl and 5-nitro groups.
This guide provides causality-driven troubleshooting, mechanistic insights, and validated protocols for cross-coupling this specific substrate.
Part 1: Mechanistic Challenges & Catalytic Cycle
To troubleshoot effectively, you must understand how the specific substituents on this pyrazole ring interact with the palladium catalytic cycle[1].
Oxidative Addition (Accelerated): The strongly electron-withdrawing 5-nitro group depletes electron density from the pyrazole core, making the C4–I bond highly electrophilic. Consequently, the oxidative addition of Pd(0) into the C–I bond is rapid[1][2].
Transmetalation (The Bottleneck): The resulting Ar–Pd(II)–I complex is flanked by a 3-methyl and a 5-nitro group. This immense steric bulk shields the palladium center, severely retarding the transmetalation step with the organoboron reagent.
Reductive Elimination: If transmetalation is successfully achieved, the electron-withdrawing nitro group facilitates reductive elimination by destabilizing the high-valent Pd(II) state, rapidly pushing it back to the active Pd(0) catalyst.
Figure 1: Suzuki-Miyaura catalytic cycle highlighting the steric and electronic bottlenecks specific to 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Part 2: Troubleshooting FAQs
Q: Why am I observing significant protodehalogenation (loss of iodine without coupling)?A: Protodehalogenation occurs when the Ar–Pd(II)–I intermediate is long-lived due to stalled transmetalation. Because the ortho-substituents block the incoming boronic acid, the intermediate eventually abstracts a proton from the solvent or base. To fix this, you must accelerate transmetalation by switching to a bidentate ligand with a large bite angle (like dppf) or a highly active, bulky Buchwald ligand (like XPhos) which forces the geometry required for the cycle to proceed[3].
Q: My reaction shows unreacted starting material when using standard
Pd(PPh3)4
. What is wrong?A:Pd(PPh3)4
is often ineffective for highly hindered, ortho-substituted aryl iodides[2]. The triphenylphosphine ligands do not provide enough steric bulk to promote reductive elimination, nor are they electron-rich enough to stabilize the hindered intermediate during the sluggish transmetalation phase. Switch to
Pd(dppf)Cl2
or a
Pd2(dba)3
/ XPhos system[2][4].
Q: Can the 5-nitro group cause chemoselectivity issues during the coupling?A: Yes. Under palladium catalysis, especially in the presence of hydrogen donors, the 5-nitro group can be inadvertently reduced to an amine[3]. Always avoid primary and secondary alcohol solvents (e.g., ethanol, isopropanol). Use aprotic or ether-based solvent mixtures like 1,4-dioxane/water or toluene/water[2].
Q: What base and solvent combination maximizes yield for this hindered pyrazole?A: A strong, highly soluble base is required to form the reactive boronate complex and overcome the sluggish transmetalation.
Cs2CO3
or
K3PO4
in a 1,4-dioxane/water mixture (typically 4:1) is highly recommended[2][4].
Figure 2: Diagnostic workflow for troubleshooting failed couplings of 5-nitro-4-iodopyrazoles based on observed byproducts.
Part 3: Quantitative Data Presentation
The following table summarizes expected outcomes when applying various catalyst systems to sterically hindered 4-iodopyrazoles.
Table 1: Catalyst System Comparison for Hindered 4-Iodopyrazoles
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Expected Yield
Primary Failure Mode / Issue
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
90
< 20%
Sluggish transmetalation, Nitro reduction
Pd(OAc)2
/
PPh3
K2CO3
DMF
100
~ 30%
Protodehalogenation
Pd(dppf)Cl2
Cs2CO3
1,4-Dioxane/
H2O
90
> 80%
None (Optimal for Sterics)
Pd2(dba)3
/ XPhos
K3PO4
Toluene/
H2O
100
> 85%
Higher catalyst/ligand cost
Part 4: Validated Experimental Protocol
This self-validating protocol utilizes
Pd(dppf)Cl2
to overcome the steric hindrance of the 3-methyl and 5-nitro groups, while avoiding alcohol solvents to prevent nitro group reduction[2][3].
Reaction: Suzuki-Miyaura Cross-Coupling of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole with Arylboronic Acids.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask or microwave vial, add 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and
Cs2CO3
(2.5 equiv)[2].
Solvent Addition & Degassing (Critical Checkpoint): Add a 4:1 mixture of 1,4-Dioxane and
H2O
(approx. 0.2 M relative to the pyrazole). Self-Validation: Degas the mixture by bubbling argon or nitrogen directly through the solvent for at least 15 minutes. Failure to degas will result in rapid homocoupling of the boronic acid and oxidation of the Pd catalyst[2].
Catalyst Addition: Quickly add
Pd(dppf)Cl2
(5 mol%) under a positive stream of inert gas. Seal the vessel.
Heating: Heat the reaction mixture to 90 °C in an oil bath or heating block for 6–12 hours.
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, typically 2:1)[5]. Self-Validation: The disappearance of the UV-active starting material spot confirms successful oxidative addition and transmetalation. If the starting material disappears but the product spot is absent, protodehalogenation has occurred (check base quality and degassing).
Workup: Cool to room temperature. Dilute with EtOAc and wash with water, then brine. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure[2]. Purify via flash column chromatography.
References
National Institutes of Health (NIH). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." PMC.[Link]
NobelPrize.org. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." Nobel Media AB.[Link]
ResearchGate. "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals."[Link]
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-Nitro-Pyrazoles in Synthetic Chemistry
Introduction: The Strategic Importance of Halogenated Nitro-Pyrazoles In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Halogenated Nitro-Pyrazoles
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly as kinase inhibitors.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and halogenated pyrazoles serve as versatile linchpins for introducing molecular diversity. Specifically, 4-halonitropyrazoles are powerful intermediates, with the nitro group acting as a potent electron-withdrawing group that significantly influences the ring's reactivity.
The choice between a 4-iodo and a 4-bromo substituent is a critical decision in synthetic design that can profoundly impact reaction efficiency, yield, and the accessible chemical space. This guide provides an in-depth, evidence-based comparison of the reactivity of 4-iodo-nitro-pyrazoles and 4-bromo-nitro-pyrazoles in key synthetic transformations. We will delve into the mechanistic underpinnings of their differential reactivity and provide practical, field-proven protocols to aid researchers in making informed strategic decisions.
Pillar 1: Fundamental Principles of Carbon-Halogen Bond Reactivity
The divergent behavior of iodo- and bromo-pyrazoles stems primarily from the intrinsic properties of the carbon-halogen bond.
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. Bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F.[2][3] This difference is the principal determinant of reactivity in reactions where C-X bond cleavage is the rate-determining step.
Electronegativity and Polarizability: Bromine is more electronegative than iodine. However, iodine is more polarizable, meaning its electron cloud is more easily distorted. This property can be influential in stabilizing transition states.
These fundamental differences manifest distinctly in the two major classes of reactions used to functionalize these scaffolds: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[4][5] The catalytic cycle for these reactions—encompassing oxidative addition, transmetalation, and reductive elimination—is critically influenced by the nature of the aryl halide.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6][7]
Analysis:
Due to the weaker C-I bond, 4-iodo-nitro-pyrazoles exhibit higher reactivity, often proceeding under milder conditions (lower temperatures, shorter reaction times) than their 4-bromo counterparts.[2] However, this heightened reactivity is a double-edged sword. The C-I bond's lability can increase the propensity for a key side reaction: dehalogenation, where the halogen is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[2] Consequently, while 4-bromo-nitro-pyrazoles may require more forcing conditions or more sophisticated catalyst systems, they can sometimes provide higher isolated yields due to their lower susceptibility to dehalogenation.[1]
Halogen
Relative Reactivity
Typical Conditions
Potential Side Reactions
Iodo
Higher
Milder (e.g., lower temp, shorter time)
Dehalogenation, homocoupling
Bromo
Lower
More forcing (e.g., higher temp, stronger base, advanced ligands)
Generally cleaner, less dehalogenation
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides to form valuable alkynyl-pyrazole derivatives.[8][9] The mechanism involves both a palladium cycle and a copper co-catalyst cycle.[10][11]
Analysis:
Similar to the Suzuki coupling, the reactivity order is governed by the C-X bond strength, making 4-iodopyrazoles more facile substrates.[2] Reactions with 4-iodo-nitro-pyrazoles generally provide high yields under mild conditions. In contrast, 4-bromo-nitro-pyrazoles often demand higher temperatures or more active catalyst systems to achieve high conversion rates. For complex syntheses where multiple reactive sites exist, the differential reactivity can be exploited for selective couplings.[9]
Halogen
Relative Reactivity
Typical Yield
Common Conditions
Iodo
Higher
High
Pd(PPh₃)₂Cl₂/CuI, amine base, room temp to moderate heat[12]
Bromo
Lower
Moderate to Good
Requires higher temperatures or more active Pd catalysts/ligands[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[4] The choice of ligand is critical and is often tailored to the specific amine and aryl halide.[1][13]
Analysis:
The reactivity trend in Buchwald-Hartwig aminations can be more nuanced and substrate-dependent. While the C-I bond is easier to cleave, one study on 4-halo-1-tritylpyrazoles found that the 4-bromo derivative was a more effective substrate than the 4-iodo or 4-chloro analogs for the palladium-catalyzed coupling of amines lacking a β-hydrogen.[13][14] This counterintuitive result highlights that factors beyond oxidative addition, such as ligand association/dissociation and the stability of intermediates, can play a decisive role. For amines with a β-hydrogen, where β-hydride elimination is a competing pathway, a switch to a copper-catalyzed system with the 4-iodo derivative was found to be more effective.[1][13] This underscores the importance of empirical validation for this class of reactions.
For pyrazole rings heavily activated by electron-withdrawing groups like the nitro substituent, direct displacement of the halogen by a strong nucleophile is a viable synthetic route.[15][16]
Analysis:
In contrast to palladium-catalyzed couplings, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[15][17] The C-X bond is broken in a subsequent, faster step. Therefore, bond strength is less important than the halogen's ability to stabilize the transition state and the intermediate through its inductive electron-withdrawing effect. Since electronegativity follows the order F > Cl > Br > I, the expected reactivity for SNAr is often the reverse of that seen in cross-coupling reactions.[18][19] The strongly electron-withdrawing nitro group is essential, as it delocalizes the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[16][17]
Halogen
Key Factor
Expected Reactivity
Mechanistic Rationale
Iodo
Lower Electronegativity
Lower
Less effective at stabilizing the negative charge in the Meisenheimer intermediate via induction.[19]
Bromo
Higher Electronegativity
Higher
Stronger inductive withdrawal stabilizes the rate-determining transition state.[18]
Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following procedures are representative and include critical details for ensuring reproducibility.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Iodo-Nitro-Pyrazole
This protocol is adapted from methodologies for the coupling of halo-N-substituted pyrazoles with arylboronic acids.[6]
To an oven-dried Schlenk flask, add 4-iodo-1-methyl-3-nitro-1H-pyrazole, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-nitro-pyrazole.
Protocol 2: Buchwald-Hartwig Amination of a 4-Bromo-Nitro-Pyrazole
This protocol is based on the amination of 4-halopyrazoles with amines lacking β-hydrogens.[1][13]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Materials:
4-Bromo-1-trityl-3-nitro-1H-pyrazole (1.0 equiv)
Morpholine (amine lacking β-H) (1.2 equiv)
Pd(dba)₂ (5 mol%)
tBuDavePhos (10 mol%)
Potassium tert-butoxide (KOtBu) (2.0 equiv)
Anhydrous, degassed toluene
Schlenk flask
Procedure:
In an oven-dried Schlenk flask under an inert atmosphere, combine the 4-bromo-nitro-pyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene, followed by the morpholine via syringe.
Seal the flask and heat the reaction mixture to 110 °C with stirring.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography.
Conclusion: A Strategic Choice
The selection between a 4-iodo and a 4-bromo-nitro-pyrazole is not a matter of universal superiority but one of strategic advantage tailored to the specific chemical transformation.
Caption: Decision guide for selecting the optimal 4-halo-nitro-pyrazole.
For Palladium-Catalyzed Reactions (Suzuki, Sonogashira): Start with the 4-iodo-nitro-pyrazole for its higher reactivity and ability to react under milder conditions. If dehalogenation proves to be a yield-limiting side reaction, or if greater stability is required, the 4-bromo-nitro-pyrazole is the superior choice.
For Buchwald-Hartwig Aminations: The choice is highly substrate-dependent. For amines lacking β-hydrogens, the 4-bromo analog may surprisingly offer better results with palladium catalysis. For amines with β-hydrogens, a copper-catalyzed approach with the 4-iodo derivative is often preferred.
For Nucleophilic Aromatic Substitution (SNAr): The 4-bromo-nitro-pyrazole is generally the more reactive substrate due to the greater inductive electron withdrawal of bromine, which better stabilizes the rate-limiting Meisenheimer intermediate.
By understanding the mechanistic drivers behind these reactivity differences, researchers can strategically leverage both 4-iodo- and 4-bromo-nitro-pyrazoles to accelerate discovery and optimize the synthesis of complex, high-value molecules.
References
Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole.
Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.
PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?.
ResearchGate. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
Mass spectrometry fragmentation patterns of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Mass Spectrometry Fragmentation Patterns of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: A Comparative Guide As a Senior Application Scientist, analyzing heavily substituted pyrazoles requires moving beyond basic spectra...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Patterns of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole: A Comparative Guide
As a Senior Application Scientist, analyzing heavily substituted pyrazoles requires moving beyond basic spectral matching to a deep understanding of competing fragmentation pathways. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (Exact Mass: 280.9660 Da) is a highly specialized scaffold featuring four distinct functional groups on a stable aromatic core. Understanding its mass spectrometry (MS) behavior is critical for researchers employing it in complex cross-coupling reactions or drug discovery pipelines.
This guide dissects the structural causality behind its fragmentation, objectively compares its performance against structural analogs, and provides a self-validating LC-HRMS/MS protocol designed to ensure absolute data integrity.
Structural Mechanics & Fragmentation Causality
The fragmentation of substituted pyrazoles under electron impact (EI) or collision-induced dissociation (CID) is strictly dictated by bond dissociation energies and steric proximity[1]. For 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole, the hierarchy of cleavage follows a predictable, energy-dependent cascade:
Deiodination (The Primary Event): The C–I bond is the weakest in the molecule (~238 kJ/mol). Consequently, the homolytic cleavage of the iodine radical (-126.9045 Da) dominates the initial MS/MS spectrum, yielding a highly abundant [M - I]⁺ or [M+H - I]⁺ ion. This massive mass defect loss is the universal hallmark of iodinated heterocycles.
Nitro Group Expulsion: Following deiodination, the nitro group at the 5-position becomes the next most labile site. Cleavage occurs via direct loss of a nitro radical (-46 Da, NO₂•) or via a nitro-nitrite rearrangement leading to the loss of nitric oxide (-30 Da, NO•)[1].
N-Alkyl Cleavage: The 1-ethyl group provides a secondary diagnostic pathway. Unlike a rigid methyl group, the ethyl chain can undergo a McLafferty-type rearrangement or direct alkene elimination, expelling neutral ethylene (-28 Da, C₂H₄) to leave an N-H pyrazole core[2].
Ring Opening: The pyrazole core itself is exceptionally stable. Only after the peripheral substituents (iodo, nitro, ethyl) are stripped does the ring fracture, typically via the high-energy expulsion of hydrogen cyanide (HCN, -27 Da) or nitrogen (N₂, -28 Da)[1].
Primary MS fragmentation pathways for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Comparative Performance Guide
To objectively evaluate the analytical behavior of our target compound, we must compare it against its structural alternatives. The table below summarizes the quantitative MS data, highlighting how specific structural modifications alter the fragmentation cascade and ionization efficiency.
Compound
Exact Mass[M+H]⁺
Primary CID Loss
Secondary CID Loss
Relative ESI(+) Efficiency
Diagnostic Feature
1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
281.9738
-I• (126.9045 Da)
-NO₂• (46.0055 Da)
1.0x (Baseline)
Strong negative mass defect; -C₂H₄ loss
1,3-Dimethyl-4-iodo-5-nitro-1H-pyrazole
267.9581
-I• (126.9045 Da)
-NO₂• (46.0055 Da)
0.8x
Lack of -C₂H₄ loss
1-Ethyl-3-methyl-5-nitro-1H-pyrazole
156.0768
-NO₂• (46.0055 Da)
-C₂H₄ (28.0313 Da)
1.5x
Absence of m/z 127 fragment
Note: The des-iodo analog exhibits higher ionization efficiency due to the removal of the bulky, electron-withdrawing iodine atom, which otherwise suppresses protonation at the pyrazole nitrogen.
Self-Validating LC-HRMS/MS Protocol
To ensure absolute trustworthiness in structural elucidation, the following protocol employs a "self-validating system." Every step includes a built-in control to verify causality and system performance, preventing false-positive identifications.
Workflow for UHPLC-MS/MS analysis of pyrazole derivatives.
Step 1: System Suitability & Mass Defect Calibration
Action: Infuse a tuning mix containing sodium iodide (NaI) prior to the analytical run.
Causality: Iodine possesses a highly specific exact mass (126.9045 Da) and a distinct negative mass defect. Calibrating with NaI ensures the Time-of-Flight (TOF) or Orbitrap analyzer maintains <2 ppm mass accuracy specifically in the mass-defect region of the target analyte, validating the detector's readiness for halogenated compounds.
Step 2: Matrix-Matched Sample Preparation
Action: Prepare the analyte at 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Spike with 1 µg/mL of 1-Ethyl-3-methyl-1H-pyrazole as an internal standard (IS).
Causality: The IS lacks the iodo and nitro groups but shares the core and ethyl substituent. If the IS fails to show its characteristic [M+H - C₂H₄]⁺ fragment, it immediately flags a failure in the collision cell energy calibration or severe matrix suppression, preventing false-negative interpretations of the target analyte.
Action: Acquire ESI(+) data using a Top-5 DDA method. Set the Normalized Collision Energy (NCE) to step simultaneously at 20%, 30%, and 40%.
Causality: The weak C–I bond cleaves at low energy (NCE 20%), often leaving the rest of the molecule intact. Conversely, the pyrazole ring requires high energy (NCE 40%) to fracture[3]. Stepping the energy ensures both the labile iodine loss and the rigid ring-opening fragments are captured in a single, comprehensive MS/MS scan.
Step 4: Post-Acquisition Mass Defect Filtering
Action: Apply a software filter to isolate peaks with a mass defect corresponding to iodine.
Causality: This computational step acts as a final validation. It mathematically strips away background chemical noise, isolating only the precursor and fragments that genuinely contain the heavy halogen, definitively confirming the structural assignment.
References
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities.
A Comparative Guide to the Definitive Structural Validation of 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
In the landscape of drug discovery and medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2][3] Molecules such as 1-Ethyl-4-iodo-3-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2][3] Molecules such as 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole are of significant interest as versatile intermediates for synthesizing compound libraries aimed at various therapeutic targets, including kinases and inflammatory pathways.[3][4][5] The precise, unambiguous determination of their three-dimensional atomic structure is not merely an academic exercise; it is a foundational requirement for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards.
This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the structural elucidation of this target molecule. We will focus on the supremacy of Single-Crystal X-ray Diffraction (SCXRD) as the "gold standard" and contextualize its definitive data against the corroborative, yet indirect, evidence provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our approach emphasizes the causality behind experimental choices, creating a self-validating framework for absolute confidence in the final structural assignment.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[6][7] It provides direct, irrefutable evidence of atomic positions, bond lengths, bond angles, and the overall molecular conformation in the solid state.[8][9][10] The technique is predicated on the principle that X-rays, with wavelengths similar to the spacing between atoms, are diffracted by the electron clouds within a crystalline lattice.[10][11] This diffraction creates a unique, three-dimensional pattern of intensities which, through Fourier transformation, can be reconstructed into a detailed electron density map and, consequently, a precise atomic model.[8][10]
The Causality-Driven Experimental Workflow
Achieving a high-quality crystal structure is a multi-step process where each stage is critical for the integrity of the final model. The workflow is not merely a sequence of steps but a logical progression designed to maximize data quality.
The entire experiment hinges on obtaining a single, high-quality crystal, typically between 30 and 300 microns in size.[9] This is often the most significant bottleneck. The goal is to encourage the molecules to pack in a slow, highly ordered, and repeating manner, as defects or rapid precipitation will lead to poor diffraction.
Methodology:
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility.
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial and leave it in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, promoting controlled crystallization.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Expertise & Causality: The choice of method is dictated by the compound's properties. Slow evaporation is simpler, but vapor diffusion offers finer control over the rate of saturation. The deliberate slowness is crucial; rapid crashing out of solution leads to a disordered powder, which is unsuitable for single-crystal analysis.
Once a suitable crystal is obtained, it is mounted and exposed to a finely focused beam of X-rays to generate the diffraction pattern.
Methodology:
Mounting: A selected crystal is carefully mounted on the tip of a glass fiber or a specialized loop.
Cryo-cooling: The mounted crystal is immediately flash-cooled to a low temperature, typically 100 K (-173 °C), in a stream of cold nitrogen gas.[9]
Diffraction: The crystal is placed in an X-ray diffractometer. As it is rotated, a detector collects the intensities and positions of the diffracted X-ray beams from thousands of different orientations.[8]
Expertise & Causality: Cryo-cooling is not just for preservation. At this low temperature, the thermal vibration of the atoms is significantly reduced. This results in a much sharper and higher-resolution diffraction pattern, allowing for more precise determination of atomic positions and bond lengths.
This stage is entirely computational, translating the raw diffraction data into a final, validated 3D model.
Methodology:
Data Processing: The collected diffraction spots are indexed to determine the unit cell dimensions and the crystal's symmetry (space group).[12]
Structure Solution: Sophisticated algorithms are used to solve the "phase problem" and generate an initial electron density map.
Model Refinement: Atoms are placed into the regions of high electron density, and the model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[9]
Validation and Deposition: The final model is validated using software like checkCIF to ensure geometric and crystallographic sensibility.[13][14] The resulting Crystallographic Information File (CIF) is then deposited in a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), to ensure public access and scientific integrity.[13][15][16]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Orthogonal Validation: A Multi-Technique Approach
While SCXRD provides the definitive answer, its findings must be consistent with data from other analytical techniques. This principle of orthogonal validation is the bedrock of trustworthy science.[17][18] Each method probes the molecule from a different physical principle, and their collective agreement provides a comprehensive and self-validating structural proof.
Comparative Analysis of Spectroscopic Techniques
Technique
Principle
Information Provided for Target Molecule
Strengths
Limitations
Single-Crystal X-ray Diffraction (SCXRD)
X-ray diffraction by a crystalline lattice
Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing
Definitive, "gold standard" for structure proof[7]
Requires a high-quality single crystal; solid-state structure may differ from solution
NMR Spectroscopy (¹H, ¹³C, 2D)
Nuclear spin in a magnetic field
Atom connectivity (C-H framework), chemical environment of nuclei
Excellent for structure in solution; non-destructive; confirms covalent bonds[19][20]
Indirect structural information; provides no precise bond lengths/angles; less sensitive
Mass Spectrometry (MS)
Mass-to-charge ratio of ions
Molecular weight and elemental formula (HRMS); fragmentation patterns
High sensitivity; requires minimal sample; confirms molecular formula[18]
No information on atom connectivity or stereochemistry; fragmentation can be complex[21]
Computational Modeling (DFT)
Quantum mechanical calculations
Lowest energy 3D conformation, predicted bond parameters, predicted spectra
Provides theoretical validation of experimental data[1][22]
A theoretical model, not direct evidence; accuracy depends on the method used
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecule's carbon-hydrogen framework in the solution state.[17] For our target molecule, we would expect:
¹H NMR: Distinct signals for the N-ethyl group (a quartet around 4.0-4.5 ppm and a triplet around 1.4-1.6 ppm), the C-methyl group (a singlet around 2.5 ppm), and the C5-proton (a singlet around 8.0-8.5 ppm). The exact chemical shifts are influenced by the electronic effects of the nitro and iodo substituents.
¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule.
2D NMR (HMBC): This is the key experiment for confirming connectivity. We would expect to see a correlation between the protons of the ethyl group and the N1-attached carbon of the pyrazole ring, definitively confirming the "1-Ethyl" portion of the name.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS): This technique would be used to measure the exact mass of the molecular ion, confirming the elemental formula C₆H₈IN₃O₂ with high accuracy (typically within 5 ppm).
Fragmentation Analysis: Under electron ionization (EI), the molecule would likely fragment through characteristic losses of the nitro group (loss of 46 Da for •NO₂), the ethyl group (loss of 29 Da), and the iodine atom (loss of 127 Da).[21][23][24] The observed fragmentation pattern provides corroborating evidence for the presence of these specific functional groups.
Caption: Integrated approach for structural validation.
Conclusion
The structural validation of a novel chemical entity like 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole demands a rigorous, multi-faceted approach. While NMR and high-resolution mass spectrometry are indispensable for confirming the molecular formula and covalent connectivity, they provide an incomplete picture. Only single-crystal X-ray diffraction delivers the direct, high-resolution, and unambiguous three-dimensional atomic arrangement.[7][18] By integrating the definitive solid-state data from SCXRD with the solution-state connectivity from NMR, the precise molecular formula from HRMS, and theoretical support from computational modeling, we construct a self-validating system. This synergistic approach eliminates ambiguity and provides the absolute structural certainty required for advancing a compound in a drug development pipeline, where precision and confidence are paramount.
References
Title: Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide
Source: Benchchem
URL
Title: Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations
Source: Benchchem
URL
Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives
Source: Benchchem
URL
Title: Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals
Source: ResearchGate
URL
Title: The 1H NMR spectrum of pyrazole in a nematic phase
Source: Wiley Online Library
URL
Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
Source: St.
Title: XRD Single Crystal X-ray Diffraction
Source: ATTLAS
URL
Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times
Source: ResearchGate
URL
Title: Single-crystal X-ray Diffraction
Source: Carleton College
URL
Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES
Source: Connect Journals
URL
Title: Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation
Source: Visnav
URL
Title: Requirements for Depositing X-Ray Crystallographic Data
Source: ACS Publications
URL
Title: CIF (Crystallographic Information Framework)
Title: Methods for the Elucidation of the Structure of Organic Compounds
Source: MIT OpenCourseWare
URL
Source: The Cambridge Crystallographic Data Centre (CCDC)
Title: Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives
Source: ResearchGate
URL
Title: Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream
Source: PMC
URL
Title: Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines
Source: PMC
URL
Title: X-Ray Diffraction (XRD)
Title: Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi
Source: MDPI
URL
Title: Structure elucidation – Knowledge and References
Source: Taylor & Francis Online
URL
Title: (PDF) The Crystallographic Information File (CIF)
Title: Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data
Source: LGM
URL
Title: Mass Spectra of Nitro-Beta,beta-Dihalostyrenes
Source: PubMed
URL
Title: Small molecule X-ray crystallography
Source: The University of Queensland
URL
Title: Crystal structure determination for sub-milligram sample sizes
Source: Chemistry World
URL
Title: X-ray Determination Of Molecular Structure
Source: EBSCO
URL
Title: Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development
Source: Benchchem
URL
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction
Source: Arkivoc
URL
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery
Source: PMC
URL
Title: Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis
Source: Usiena air
URL
Title: Mass spectrometry of halogen-containing organic compounds
Source: ResearchGate
URL
Advanced Safety and Operational Logistics for 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole
Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic response to molecular vulnerabilities. 1-Ethyl-4-iod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Hazard Profile
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic response to molecular vulnerabilities. 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole (CAS: 1354703-64-2) is a highly functionalized heterocyclic building block heavily utilized in drug discovery and agrochemical development[1]. However, its structural complexity—specifically the juxtaposition of a photolabile carbon-iodine (C-I) bond and a potentially energetic nitro (-NO2) group on a pyrazole core—demands rigorous operational controls.
Understanding the "why" behind the hazard is the first step in prevention:
Energetic Potential: The nitro group at the 5-position imparts energetic characteristics to the pyrazole ring. While stable under standard conditions, nitro-pyrazoles can become sensitive to extreme thermal stress, friction, or shock, risking rapid decomposition[2].
Photolytic Sensitivity: The iodine atom at the 4-position is susceptible to homolytic cleavage under UV or intense ambient light, generating reactive iodine radicals that can cross-react with solvents or biological tissues[3].
Biological Irritation: Standard GHS classifications for halogenated nitro-pyrazoles indicate they are harmful if swallowed (H302) and cause significant skin, eye, and respiratory irritation (H315, H319, H335) due to their ability to act as electrophiles in biological systems[4].
Quantitative Data & PPE Specifications
To mitigate these risks, we must deploy a targeted Personal Protective Equipment (PPE) strategy. The table below synthesizes the necessary quantitative data and PPE specifications required for safe handling.
Every procedure must include a validation step to ensure the safety system is actively functioning. Do not proceed to the next step unless the validation is successful.
Protocol A: Weighing and Transfer
Preparation: Engage the powder-weighing hood.
Validation: Check the digital flow monitor; ensure face velocity is between 80-100 fpm (feet per minute) before opening the sash.
PPE Donning: Don an anti-static lab coat, safety goggles, and double nitrile gloves.
Causality: Nitrile provides a superior barrier against lipophilic heterocycles compared to latex, which degrades rapidly upon contact with organic residues.
Static Elimination: Pass the closed chemical container and the receiving vessel through an anti-static ionizer bar.
Causality: Eliminates triboelectric charges that could ignite aerosolized nitro-pyrazole dust[4].
Transfer: Use a grounded, non-sparking spatula (e.g., ceramic or conductive polymer) to transfer the solid.
Decontamination: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., isopropanol), followed by water.
Validation: Perform a visual inspection of the wipe under a UV lamp; the absence of fluorescence/quenching confirms complete decontamination.
Protocol B: Spill Response and Disposal
Isolation: If a spill occurs outside the hood, immediately evacuate the 2-meter radius.
Containment: Cover the spill with damp sand or a commercial inert absorbent pad.
Causality: Dampening the powder prevents aerosolization of the respiratory irritant[4]. Do not use combustible materials like paper towels directly on the dry nitro-compound.
Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.
Disposal: Label as "Halogenated Nitro-Aromatic Waste." It must be disposed of via controlled incineration with flue gas scrubbing[4].
Validation: Verify the waste manifest matches the specific EPA/local waste codes for halogenated and energetic organics before handing it over to the disposal team.
Visualizations
Step-by-step operational workflow for handling 1-Ethyl-4-iodo-3-methyl-5-nitro-1H-pyrazole.
Mechanistic hazard pathways and corresponding safety mitigations for the target pyrazole.
References
Title: 1354703-64-2 - MCULE-4864239140 - Sale from Quality Suppliers. Source: Guidechem. URL:1